2-Isobutylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSPSDWPYWMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212326 | |
| Record name | 2-Isobutyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sharp aroma | |
| Record name | 2-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 to 111.00 °C. @ 55.00 mm Hg | |
| Record name | 2-(2-Methylpropyl)pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.894-0.900 | |
| Record name | 2-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6304-24-1 | |
| Record name | 2-Isobutylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutyl pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6304-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isobutyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS3K23H1Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(2-Methylpropyl)pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Isobutylpyridine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-isobutylpyridine, a heterocyclic compound of significant interest in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this versatile pyridine derivative. Our narrative is built on the principles of scientific integrity, offering field-proven insights and grounding all claims in authoritative references.
Introduction and Core Identification
This compound, systematically named 2-(2-methylpropyl)pyridine, is an alkyl-substituted pyridine. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The introduction of an isobutyl group at the C2-position imparts specific steric and electronic properties that make it a valuable building block and synthetic intermediate. This guide will explore the causality behind its utility, from its basic molecular structure to its practical applications.
Chemical Structure and Molecular Identifiers
The molecular structure consists of a pyridine ring substituted at the second position with an isobutyl group. This arrangement influences the molecule's reactivity and physical characteristics. The lone pair of electrons on the nitrogen atom, along with the aromatic system of the pyridine ring, are key features governing its chemical behavior.
Caption: Chemical structure of this compound (C₉H₁₃N).
For unambiguous identification and use in computational chemistry, the following identifiers are crucial.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)pyridine | [3] |
| CAS Number | 6304-24-1 | [3][4] |
| Molecular Formula | C₉H₁₃N | [3][5] |
| Molecular Weight | 135.21 g/mol | [3][] |
| SMILES | CC(C)CC1=CC=CC=N1 | [3][5] |
| InChI | InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | [3][5] |
| InChIKey | BBVSPSDWPYWMOR-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is essential knowledge for experimental design and process development.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Odor | Sharp, aromatic; described as green bell pepper | [3][7][8] |
| Boiling Point | 181-182.4 °C at 760 mmHg; 110-111 °C at 55 mmHg | [][7][8] |
| Density | 0.894 - 0.900 g/cm³ at 25 °C | [3][7] |
| Refractive Index | 1.480 - 1.486 at 20 °C | [3][7] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][8] |
| Flash Point | 44.44 °C (112.00 °F) | [7][8] |
| logP (o/w) | 2.591 (estimated) | [7] |
Synthesis and Reactivity
General Synthesis Approach
The synthesis of alkylpyridines like this compound often involves the alkylation of a pyridine precursor. A common strategy is the reaction of a pyridine derivative with an appropriate alkylating agent. For instance, a general approach could involve the reaction of 2-lithiopyridine (generated from 2-bromopyridine) with an isobutyl halide. Another established method involves a Wittig-type reaction followed by reduction.
A representative synthesis for a related isomer, 4-isobutylpyridine, involves the reaction of isobutyltriphenylphosphonium iodide with pyridine-4-carboxaldehyde, followed by catalytic hydrogenation of the resulting alkene.[9] This two-step process highlights a robust methodology for introducing an isobutyl group onto the pyridine scaffold.
Caption: General workflow for the synthesis of 4-isobutylpyridine.
Chemical Reactivity
The reactivity of this compound is governed by two main features: the pyridine ring and the isobutyl substituent.
-
Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. However, the nitrogen atom itself can act as a nucleophile or a base.
-
Isobutyl Group: The alkyl group can undergo free-radical reactions under specific conditions. Its steric bulk at the C2-position can influence the accessibility of the nitrogen lone pair and the adjacent ring positions.
Applications in Research and Drug Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[1][2] The incorporation of a pyridine ring can enhance a molecule's pharmacological properties, improve metabolic stability, and address issues related to protein binding and permeability.[2]
While this compound itself is not a therapeutic agent, its role as a key building block is significant. Drug development professionals utilize such intermediates to synthesize more complex molecules. The isobutyl group is particularly useful for probing steric pockets in protein binding sites and for increasing the lipophilicity of a lead compound, which can enhance its ability to cross cell membranes.
The strategic placement of deuterium on pyridine rings is an emerging strategy in drug development to improve metabolic stability by leveraging the kinetic isotope effect.[10] This makes deuterated analogues of this compound potential tools for creating more robust drug candidates.
Additionally, this compound is recognized as a flavoring agent in the food industry, a testament to its distinct organoleptic properties.[3][7] This application, while different from its pharmaceutical role, underscores the compound's well-characterized nature.
Spectroscopic Analysis
Accurate identification and characterization are paramount. Spectroscopic data provides a definitive fingerprint for this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, typically in the 7.0-8.5 ppm range. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbons of the pyridine ring and the three unique carbons of the isobutyl group.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region).[3][11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 135). Fragmentation patterns can provide further structural confirmation.[3][5]
Safety, Handling, and Storage
Ensuring laboratory safety requires a thorough understanding of a chemical's hazards. This compound is classified under the Globally Harmonized System (GHS).
Hazard Identification
-
Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and may cause respiratory irritation.[3][12]
-
Signal Word: Warning.[12]
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]
Recommended Protocols
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is a well-characterized compound with a valuable profile for researchers and drug development professionals. Its defined physicochemical properties, established synthetic relevance, and the strategic importance of its pyridine scaffold make it a versatile tool in the synthesis of novel chemical entities. A comprehensive understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in the laboratory and beyond.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]
- 7. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 8. 2-isobutyl pyridine [flavscents.com]
- 9. 4-ISOBUTYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
spectroscopic data analysis of 2-isobutylpyridine
An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Isobutylpyridine
Abstract
The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. This compound, a substituted pyridine derivative, serves as a valuable model for understanding the application of core spectroscopic techniques. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the resulting data to build a cohesive structural portrait of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in spectroscopic analysis.
Introduction: The Molecular Identity of this compound
This compound (IUPAC Name: 2-(2-methylpropyl)pyridine) is an aromatic heterocyclic compound with the molecular formula C₉H₁₃N.[1] Its structure consists of a pyridine ring substituted at the C2 position with an isobutyl group. The precise characterization of its chemical structure is paramount for quality control, reaction monitoring, and understanding its role in various chemical and biological systems. Spectroscopic analysis provides a non-destructive suite of tools to map the connectivity of atoms and the electronic environment within the molecule, offering a definitive structural fingerprint. This guide will deconstruct the information obtained from four primary spectroscopic methods.
Image Source: PubChem CID 61385[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Unraveling Proton Environments
Expertise & Causality: ¹H NMR provides a quantitative map of all unique proton environments. For this compound, we expect to differentiate between the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl substituent. The chemical shift (δ) of each proton is dictated by its local electronic environment; the proximity to the electronegative nitrogen atom and the aromatic ring current will cause significant deshielding of the ring protons.[2] Spin-spin coupling provides direct evidence of connectivity, revealing which protons are adjacent to one another.
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential to avoid a large interfering solvent signal.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3] Standard pulse sequences are typically sufficient.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons for each resonance.
The spectrum is characterized by a downfield aromatic region and an upfield aliphatic region. The proton alpha to the nitrogen (H6) is the most deshielded due to the inductive effect of the nitrogen atom.[4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) | 1H | Most deshielded due to proximity to electronegative N. Coupled to H5. |
| H4 (Pyridine) | ~7.5 - 7.7 | Triplet of doublets (td) or Triplet (t) | 1H | Coupled to H3 and H5. |
| H5 (Pyridine) | ~7.1 - 7.3 | Doublet of doublets (dd) or Triplet (t) | 1H | Coupled to H4 and H6. |
| H3 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | 1H | Coupled to H4. |
| Hα (CH₂) | ~2.7 - 2.9 | Doublet (d) | 2H | Benzylic-like position, deshielded by the ring. Coupled to Hβ. |
| Hβ (CH) | ~2.0 - 2.2 | Multiplet (m) or Nonet | 1H | Coupled to Hα (2H) and Hγ (6H). |
| Hγ (2 x CH₃) | ~0.9 - 1.0 | Doublet (d) | 6H | Equivalent methyl groups coupled to Hβ. |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Expertise & Causality: ¹³C NMR spectroscopy detects the carbon atoms in a molecule. While less sensitive than ¹H NMR, it provides a direct count of the number of unique carbon environments. For this compound, we anticipate nine distinct signals, as the substitution at C2 removes the plane of symmetry from the pyridine ring, making all six ring carbons inequivalent.
The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, one for each unique carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (Pyridine) | ~161 - 163 | Quaternary carbon attached to N and the alkyl group. Most deshielded ring carbon. |
| C6 (Pyridine) | ~148 - 150 | Deshielded due to proximity to N. |
| C4 (Pyridine) | ~135 - 137 | Standard aromatic carbon chemical shift. |
| C3 (Pyridine) | ~122 - 124 | Shielded relative to C4 and C5. |
| C5 (Pyridine) | ~120 - 122 | Shielded relative to C4. |
| Cα (CH₂) | ~45 - 47 | Aliphatic carbon attached to the aromatic ring. |
| Cβ (CH) | ~30 - 32 | Aliphatic carbon. |
| Cγ (2 x CH₃) | ~22 - 24 | Equivalent methyl carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying functional groups. For this compound, we use IR to confirm the presence of the aromatic pyridine ring and the aliphatic isobutyl group. The key is to identify the C-H stretches (distinguishing sp² from sp³ hybridized carbons) and the ring-specific C=C and C=N stretching vibrations.[5]
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
-
Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Vibrations |
| 1470 - 1450 | C-H Bend | CH₂ and CH₃ Deformations |
| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted-like pattern |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[7] This process provides two critical pieces of information: the molecular weight from the intact molecular ion (M⁺•) and structural clues from the fragmentation pattern. The fragments produced are not random; they result from the cleavage of the weakest bonds and the formation of the most stable positive ions.[8]
-
Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.[9]
-
Ionization: The sample is vaporized and enters an ionization chamber where it is bombarded with a 70 eV electron beam.[9]
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
The molecular weight of this compound is 135.21 g/mol .[1]
| m/z Value | Proposed Ion/Fragment | Formation Mechanism |
| 135 | [C₉H₁₃N]⁺• (M⁺•) | Molecular Ion |
| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |
| 93 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement. This is often the base peak.[1] |
| 92 | [M - C₃H₇]⁺ | Cleavage of the bond beta to the pyridine ring, losing a propyl radical. |
| 78 | [C₅H₄N]⁺ | Loss of the entire isobutyl radical. |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound possess delocalized π-electron systems, which give rise to characteristic π → π* transitions.[10] While less structurally informative than NMR or MS, the UV-Vis spectrum is a key indicator of the presence of a conjugated or aromatic system.[5] Benzene, the parent aromatic compound, exhibits distinct absorption bands, and substitution on the ring causes predictable shifts (typically bathochromic, or to longer wavelengths).[11]
-
Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.
| Approximate λₘₐₓ (nm) | Transition Type | Description |
| ~200 - 210 | π → π | Primary absorption band (E-band). |
| ~255 - 270 | π → π | Secondary absorption band (B-band), often with fine vibrational structure.[5][11] |
Integrated Spectroscopic Analysis: A Unified Conclusion
-
Mass Spectrometry provides the molecular formula (C₉H₁₃N) from the molecular ion peak (m/z 135) and high-resolution data.
-
UV-Vis Spectroscopy confirms the presence of an aromatic ring system.
-
IR Spectroscopy confirms the presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, as well as the pyridine ring itself.
-
¹³C NMR shows nine distinct carbon signals, confirming the proposed asymmetric structure.
-
¹H NMR provides the final, definitive proof. It shows the characteristic signals for a 2-substituted pyridine ring and an isobutyl group, and the coupling patterns irrefutably establish the connectivity between all protons, confirming the identity as this compound.
By synthesizing the evidence from each of these techniques, we can confidently and unambiguously determine the structure of this compound.
References
- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. rsc.org [rsc.org]
- 4. OPG [opg.optica.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chimia.ch [chimia.ch]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
- 9. benchchem.com [benchchem.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
A Comprehensive Technical Guide to 2-Isobutylpyridine and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a remarkable number of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization possibilities make it a privileged structure for interacting with biological targets.[3] 2-Isobutylpyridine, a simple alkyl-substituted pyridine, serves as both a valuable synthon and a point of departure for a diverse array of more complex derivatives with significant therapeutic potential. While recognized for its characteristic sharp, green pepper-like aroma and use as a flavoring agent, its true value in the pharmaceutical sciences lies in the chemical reactivity of its core structure, enabling the development of novel molecular entities.[4][5]
This guide provides an in-depth exploration of this compound, beginning with its fundamental properties and synthesis, and extending to the creation of its derivatives and their applications in drug discovery, with a particular focus on central nervous system (CNS) disorders.
Core Compound Profile: this compound
This compound, systematically named 2-(2-methylpropyl)pyridine, is a colorless to pale yellow liquid.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [4] |
| Molecular Weight | 135.21 g/mol | [4] |
| Boiling Point | 110-111 °C @ 55 mm Hg | [4] |
| Density | 0.894-0.900 g/mL | [4] |
| Refractive Index | 1.480-1.486 | [4] |
| Solubility | Insoluble in water; Soluble in ethanol | [4] |
| Flash Point | 44.44 °C (112.00 °F) | [5] |
Spectroscopic analysis is essential for the unambiguous identification of this compound. Key spectral features include:
-
¹³C NMR: Characteristic peaks corresponding to the pyridine ring and the isobutyl side chain.
-
Mass Spectrometry (GC-MS): Provides a definitive molecular weight and fragmentation pattern that can confirm the structure.[4]
-
Infrared (IR) Spectroscopy: Shows absorption bands typical for aromatic C-H and C-N stretching, as well as aliphatic C-H stretching from the isobutyl group.[4]
Synthesis of this compound and its Analogs
The synthesis of 2-alkylpyridines can be approached through several strategic pathways, ranging from large-scale industrial processes to more nuanced laboratory-scale methods suitable for derivatization.
Industrial Production
Industrially, alkylpyridines are often produced via gas-phase reactions where aldehydes and/or ketones are reacted with ammonia at high temperatures (350-550 °C) over heterogeneous catalysts, such as zeolite catalysts.[6] These "base synthesis" methods are effective for producing simple pyridines and picolines (methylpyridines).
Laboratory-Scale Synthesis: C-H Activation and Alkylation
For the precise and controlled synthesis required in drug development, methods involving the direct functionalization of the pyridine ring are paramount. Transition metal-catalyzed C-H activation has emerged as a powerful tool.
Rhodium-Catalyzed Alkylation: A prominent method for creating 2-alkylpyridines is the rhodium-catalyzed regioselective alkylation of pyridines with olefins.[7][8] This approach leverages a rhodium(I) or rhodium(III) catalyst to activate the C-H bond at the C2 position of the pyridine ring, followed by the insertion of an alkene. This method is highly efficient and offers excellent control over the position of alkylation. The use of aliphatic alkenes typically results in linear alkylation products.[7][9]
The general mechanism involves the coordination of the pyridine nitrogen to the rhodium center, which directs the oxidative addition into the ortho C-H bond. Subsequent migratory insertion of the olefin and reductive elimination yields the 2-alkylated pyridine and regenerates the catalyst.
References
- 1. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium(III)‐Catalyzed Direct CH Olefination of Arenes with Aliphatic Olefins | CiNii Research [cir.nii.ac.jp]
A Technical Guide to the Mechanism of Action of 2-Isobutylpyridine in Homogeneous Catalysis
Abstract
2-Isobutylpyridine, a substituted aromatic heterocycle, has emerged as a critical ancillary ligand in transition-metal catalysis. Its mechanism of action is not defined by a single biological pathway but by its nuanced role in modulating the reactivity and selectivity of a metallic catalytic center. This guide elucidates the core principles governing its function, focusing on the interplay of steric and electronic effects within the coordination sphere of palladium catalysts. We will deconstruct its role in a representative catalytic cycle, provide actionable experimental protocols, and present a framework for understanding its impact on reaction outcomes.
Introduction to this compound: A Profile
This compound is a derivative of pyridine where an isobutyl group is attached at the C2 position.[1] Its utility in advanced chemical synthesis stems not from its own reactivity, but from its ability to act as a powerful modulator when coordinated to a transition metal.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| IUPAC Name | 2-(2-methylpropyl)pyridine |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 181 °C (at 760 mm Hg) |
| SMILES | CC(C)CC1=CC=CC=N1 |
The core of its function lies in the two distinct features of its structure: the nitrogen atom's lone pair of electrons and the bulky isobutyl substituent adjacent to it. This unique combination allows it to influence a catalyst's behavior through a sophisticated interplay of electronic donation and steric hindrance.
The Dichotomy of Ligand Function: Steric and Electronic Effects
The efficacy of a ligand in homogeneous catalysis is determined by its ability to fine-tune the metal center's properties.[4] this compound accomplishes this through two primary mechanisms.
Electronic Contribution: The Role of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons, allowing it to function as a Lewis base.[5] When it coordinates to a metal center, such as palladium, it donates electron density to the metal. This σ-donation has several critical consequences:
-
Stabilization of the Metal Center: The ligand stabilizes the metal complex, preventing decomposition or aggregation into inactive species.
-
Modulation of Reactivity: By increasing the electron density on the metal, the ligand can make the catalyst more nucleophilic. This electronic push is crucial for facilitating key steps in a catalytic cycle, such as the oxidative addition of substrates.[4]
-
Lowering Transition State Energy: In reactions like C-H activation, pyridine-based ligands have been shown to lower the energy of the transition state, effectively increasing the reaction rate.[6]
Steric Influence: The Impact of the 2-Isobutyl Group
The placement of a bulky isobutyl group at the 2-position, immediately adjacent to the coordinating nitrogen, imparts significant steric hindrance. This is not a negative attribute; rather, it is a powerful tool for controlling selectivity.[7][8]
-
Controlling Coordination Number: The bulk can prevent the coordination of multiple substrate molecules, which is often key to achieving high selectivity for mono-functionalization over di- or poly-functionalization.[6]
-
Promoting Reductive Elimination: The steric clash between the bulky ligand and other groups around the metal center can create torsional strain. This strain is relieved during the reductive elimination step—the bond-forming step of many cross-coupling reactions—thereby lowering the activation energy for this crucial, product-releasing phase.[4]
-
Dictating Regioselectivity: The ligand's bulk can block certain approaches of a substrate to the metal center, favoring one reaction site over another and thus controlling regioselectivity.
The diagram below illustrates this fundamental relationship between the ligand's structure and its function within a metal complex.
References
- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]
- 3. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]
Methodological & Application
Introduction: The Role of 2-Isobutylpyridine in Modern Coordination Chemistry
An Application Guide to the Experimental Use of 2-Isobutylpyridine as a Ligand
In the vast landscape of ligand design, pyridine derivatives stand out for their robust coordination to a wide array of metal centers and their tunable electronic and steric properties. This compound, a member of this versatile family, offers a unique combination of features that make it a valuable ligand in both fundamental coordination chemistry and applied catalysis. Structurally, it consists of a pyridine ring substituted at the 2-position with an isobutyl group (-CH₂CH(CH₃)₂). This seemingly simple alkyl substituent imparts significant steric bulk in the immediate vicinity of the nitrogen donor atom, a critical feature that can be exploited to control the coordination number, geometry, and reactivity of the resulting metal complexes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the practical aspects of using this compound as a ligand. We will delve into its fundamental properties, safe handling procedures, detailed protocols for the synthesis and characterization of its metal complexes, and its application in catalysis. The causality behind experimental choices is emphasized throughout to provide a deeper understanding beyond simple procedural steps.
Physicochemical Properties of this compound
A thorough understanding of the ligand's physical properties is the foundation for its successful application in any experimental setup. Key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 181 °C @ 760 mmHg; 110-111 °C @ 55 mmHg | [1][2] |
| Density | 0.894 - 0.900 g/cm³ @ 25 °C | [1][2] |
| Refractive Index | 1.480 - 1.486 @ 20 °C | [2] |
| Flash Point | 44.44 °C (112.00 °F) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [1][2] |
The Influence of Steric and Electronic Effects
The synthetic utility of a ligand is largely dictated by its steric and electronic profile. The this compound ligand is a moderately strong sigma (σ) donor due to the electron-donating nature of the alkyl group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted pyridine.
However, the most defining characteristic is the steric hindrance imposed by the isobutyl group.[3][4] This bulkiness proximate to the metal center can:
-
Limit the number of ligands that can coordinate to a single metal ion, preventing the formation of highly crowded complexes.
-
Influence the geometry of the resulting complex, potentially favoring specific isomers or lower coordination numbers.
-
Create a "protective pocket" around the metal's active site, which can enhance selectivity in catalytic reactions by controlling substrate approach.[5]
These combined effects make this compound a powerful tool for chemists seeking to fine-tune the properties of metal catalysts for specific transformations.
Safety and Handling Protocols
Scientific integrity begins with safety. This compound must be handled with appropriate care, following established laboratory safety procedures.
Hazard Identification
According to safety data sheets, this compound presents the following primary hazards[6][7]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is also a flammable liquid.[7]
Recommended Personal Protective Equipment (PPE)
When working with this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a flame-retardant lab coat.[7][8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Ensure adequate ventilation and keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Disposal
Dispose of contents and container to an approved chemical waste disposal plant, in accordance with local, regional, and national regulations.[7] Do not discharge into sewer systems.
Experimental Methodologies: Synthesis and Characterization
The following sections provide detailed, self-validating protocols for the synthesis and characterization of metal complexes incorporating the this compound ligand.
Protocol 1: General Synthesis of a Dichloro-bis(this compound)metal(II) Complex
This protocol describes a general method for synthesizing a representative metal complex, such as [Cu(this compound)₂Cl₂], which can be adapted for other transition metals like Co(II), Ni(II), or Zn(II). The procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen metal salt is sensitive to air or moisture.
Core Principle: The synthesis relies on the direct reaction between a metal salt and the ligand in a suitable solvent. The ligand displaces weakly coordinated solvent molecules to form a stable complex, which often precipitates from the reaction mixture upon formation or cooling.
Materials:
-
Metal(II) Chloride (e.g., CuCl₂, anhydrous) (1.0 mmol)
-
This compound (2.1 mmol, 2.1 equivalents)
-
Ethanol or Acetonitrile (anhydrous, ~20 mL)
-
Diethyl ether (for washing)
-
Schlenk flask or round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Preparation: Set up the reaction flask under a positive pressure of nitrogen.
-
Dissolution of Metal Salt: Add the metal(II) chloride (1.0 mmol) to the flask. Add 10 mL of anhydrous ethanol and stir until the salt is fully dissolved. The solution will likely be colored (e.g., green-blue for CuCl₂).
-
Ligand Addition: In a separate vial, dissolve this compound (2.1 mmol) in 5 mL of anhydrous ethanol. Using a syringe, add the ligand solution dropwise to the stirring metal salt solution over 5-10 minutes.
-
Reaction: A color change and/or the formation of a precipitate is typically observed upon ligand addition. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. For less reactive precursors, gentle heating (e.g., to 50-60 °C) may be required.
-
Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the isolated solid with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the final complex under high vacuum for several hours. Record the final mass and calculate the yield.
Caption: Workflow for the synthesis of a metal-2-isobutylpyridine complex.
Protocol 2: Physicochemical Characterization of the Complex
Verifying the identity and structure of the newly synthesized complex is a critical step. A combination of spectroscopic techniques provides a comprehensive picture of the coordination environment.
Core Principle: Coordination of the this compound ligand to a metal center induces measurable changes in its vibrational and electronic spectra. These changes serve as diagnostic fingerprints for successful complex formation.
| Technique | Purpose & Expected Observations | Reference(s) |
| FT-IR Spectroscopy | To confirm ligand coordination. Look for shifts in the pyridine ring stretching vibrations (ν(C=C) and ν(C=N)), typically in the 1400-1610 cm⁻¹ region. These bands often shift to higher frequencies upon coordination to the metal. | [9] |
| UV-Vis Spectroscopy | To probe the electronic structure. The formation of the complex will result in new absorption bands, particularly in the visible region for d-block metals. These correspond to d-d transitions and/or metal-to-ligand charge transfer (MLCT) bands, giving the complex its characteristic color. | [10] |
| ¹H NMR Spectroscopy | To analyze the structure in solution (for diamagnetic complexes, e.g., Zn(II)). The proton signals of the ligand will shift upon coordination, with protons closer to the nitrogen atom (on the pyridine ring) typically showing the largest downfield shifts. | [4] |
| Elemental Analysis | To confirm the empirical formula and purity of the bulk sample. The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. | [4] |
| X-ray Crystallography | The definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and overall coordination geometry. This requires growing single crystals of the complex. | [9] |
Applications in Homogeneous Catalysis
Complexes of this compound are valuable as catalysts or pre-catalysts in a range of organic transformations. The ligand's steric bulk can be leveraged to enhance reaction selectivity and catalyst stability.
Application Example: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While 2-pyridyl organometallics can be challenging coupling partners (the "2-pyridyl problem"), pyridine-based ligands are essential for modulating the reactivity of catalysts in numerous cross-coupling reactions.[11][12] A complex formed in situ from a palladium source and this compound can serve as an effective catalyst.
Principle: The this compound ligand coordinates to the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Its steric bulk can promote the reductive elimination step and stabilize the active catalytic species.
Generic Protocol:
-
Setup: In a glovebox or under a nitrogen atmosphere, add an aryl bromide (1.0 mmol), a boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) to a reaction vial.[13]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Application Example: Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines to piperidines is a fundamental transformation in the synthesis of pharmaceuticals.[14][15] Metal complexes, including those with pyridine-based ligands, can catalyze this challenging dearomatization reaction under hydrogen pressure.
Principle: The metal complex activates H₂ and coordinates the pyridine substrate. The this compound ancillary ligand remains bound to the metal, modifying its electronic properties and preventing catalyst deactivation, thereby facilitating the multi-step hydrogenation of the aromatic ring.
Generic Protocol (High-Pressure):
-
Setup: To the glass liner of a high-pressure autoclave, add the substituted pyridine substrate (1.0 mmol), a catalyst precursor (e.g., Rh₂O₃ or an in situ generated complex, 0.5-1 mol%), and a solvent (e.g., 2,2,2-trifluoroethanol, TFE).[14]
-
Reaction: Seal the autoclave. Purge several times with H₂ gas, then pressurize to the desired pressure (e.g., 5-50 bar).
-
Heating/Stirring: Heat the reaction to the target temperature (e.g., 40-80 °C) and stir for 16-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the H₂ gas. Open the reactor, remove the contents, and filter off the catalyst if heterogeneous.
-
Isolation: Remove the solvent under reduced pressure and purify the resulting piperidine derivative, typically by chromatography or distillation.
Conclusion
This compound is a readily accessible and highly effective ligand for modifying the reactivity and selectivity of transition metal centers. Its characteristic steric bulk near the coordination site provides a powerful tool for controlling reaction outcomes in homogeneous catalysis. By following the detailed protocols for safe handling, synthesis, and characterization outlined in this guide, researchers can confidently incorporate this compound-metal complexes into their synthetic and catalytic endeavors, paving the way for new discoveries in chemical synthesis and drug development.
References
- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 3. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Isobutylpyridine
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 2-isobutylpyridine. Primarily targeting researchers, scientists, and professionals in the pharmaceutical and flavor industries, this document outlines two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is structured to provide not only step-by-step instructions but also a foundational understanding of the analytical principles at play.
Introduction: The Analytical Significance of this compound
This compound, with the chemical formula C9H13N, is a pyridine derivative recognized for its characteristic aromatic, green, and bell pepper-like aroma. Its presence is notable in certain food products and it is also utilized as a flavoring agent. Furthermore, as a substituted pyridine, it can be a potential impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of this compound is therefore critical for quality control in the food and flavor industry, as well as for ensuring the purity and safety of pharmaceutical products.
This document provides two distinct, validated analytical approaches for the quantification of this compound, each with its own merits depending on the sample matrix and desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method: A High-Sensitivity Approach
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This is particularly advantageous for trace-level quantification.
Rationale for Method Selection
The volatility of this compound makes it an ideal candidate for GC analysis. The use of a mass spectrometer as a detector provides unequivocal identification based on the mass-to-charge ratio of the fragmented ions, which is crucial for impurity profiling in complex matrices.
Sample Preparation Protocols
The choice of sample preparation is critical and depends on the sample matrix.
This protocol is suitable for extracting this compound from aqueous matrices such as process water or liquid flavor formulations.
Protocol:
-
To 10 mL of the aqueous sample in a separatory funnel, add 1 mL of 5 M sodium hydroxide to adjust the pH to >11. This ensures that the pyridine nitrogen is not protonated, maximizing its extraction into an organic solvent.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously for 2 minutes, ensuring proper mixing of the two phases.
-
Allow the layers to separate for 5 minutes.
-
Collect the organic (lower) layer in a clean, dry flask.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
This method is ideal for food samples or pharmaceutical excipients where the volatile this compound needs to be separated from a complex, non-volatile matrix.
Protocol:
-
Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 mL of a matrix-modifying solution (e.g., saturated sodium chloride solution) to aid the release of volatile compounds.
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a predetermined temperature and time (e.g., 80°C for 15 minutes) to allow the volatile analytes to partition into the headspace.
-
The autosampler will then automatically inject a portion of the headspace gas into the GC-MS system.
GC-MS Instrumentation and Operating Conditions
The following table summarizes the recommended GC-MS parameters.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used system for routine analysis. |
| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A general-purpose temperature program suitable for separating compounds with a range of boiling points. |
| MS System | Agilent 5977A or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Optimal temperature for ionization and to prevent contamination. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analyte. |
| SIM Ions for this compound | m/z 135 (Molecular Ion), 93, 120 | These ions are characteristic fragments of this compound and can be used for quantification and confirmation. |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank matrix at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of concentrations (e.g., 0.1 - 10 µg/mL). |
| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% for six replicate injections of a standard solution. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach
Rationale for Method Selection
While this compound is volatile, it can be effectively analyzed by reversed-phase HPLC. This method offers robustness and is a staple in most analytical laboratories. UV detection is a straightforward and reliable detection method for compounds containing a chromophore, such as the pyridine ring.
Sample Preparation Protocol
The sample preparation for HPLC is generally simpler than for GC-MS.
Protocol:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known volume in a volumetric flask.
-
The target concentration should be within the linear range of the method.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
HPLC Instrumentation and Operating Conditions
The following table outlines the recommended HPLC parameters.
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise and accurate results. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for the acquisition of the full UV spectrum, aiding in peak purity assessment. |
| Detection Wavelength | 260 nm | Pyridine and its derivatives typically exhibit strong absorbance in this region. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | A versatile and widely used column for the separation of a broad range of compounds. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v) | A common mobile phase for the analysis of basic compounds, providing good peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation
Similar to the GC-MS method, the HPLC method must be validated according to ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample. Peak purity can be assessed using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a suitable concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | RSD ≤ 2% for replicate injections. |
| LOD and LOQ | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. |
Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound in various matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. By following the outlined protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, defensible analytical data.
Application Notes and Protocols: 2-Isobutylpyridine as a Versatile Building Block in Pharmaceutical Chemistry
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Among the vast array of functionalized pyridines, 2-isobutylpyridine stands out as a particularly valuable building block. The isobutyl group at the 2-position offers a lipophilic handle that can be strategically employed to enhance binding to hydrophobic pockets in protein targets, while the pyridine nitrogen provides a key point for molecular interactions and further synthetic elaboration.
This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, with a focus on modern catalytic methods for its functionalization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a case study that underscores the power of pyridine-based scaffolds in drug discovery.
Physicochemical Properties and Safety & Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 110-111 °C @ 55 mmHg | [3] |
| Density | 0.894-0.900 g/mL | [3] |
| Solubility | Insoluble in water, soluble in ethanol | [3] |
Safety and Handling:
This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] Keep away from heat, sparks, and open flames.[6][7] All metal parts of equipment must be grounded to avoid static discharge.[6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
Synthetic Strategies: Unleashing the Potential of this compound
The true power of this compound as a building block is realized through its versatile functionalization. Modern transition-metal-catalyzed C-H activation and cross-coupling reactions have revolutionized the synthesis of complex pyridine derivatives.[8][9][10]
Core Concept: Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a highly atom-economical and efficient strategy for forging new carbon-carbon and carbon-heteroatom bonds.[11][12] In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating the regioselective activation of C-H bonds at specific positions on the pyridine ring.[13] Palladium, rhodium, and iridium catalysts are commonly employed for these transformations.[14][15][16]
Protocol 1: Palladium-Catalyzed Direct C6-Arylation of this compound
This protocol details a method for the selective arylation of this compound at the C6 position, a common transformation for building molecular complexity. The procedure is adapted from established methods for the direct arylation of alkylpyridines.[3]
Reaction Principle:
The reaction proceeds via a transient activation strategy. The pyridine nitrogen is first activated by an N-methylating agent, forming an N-methylpyridinium salt. This activation enhances the acidity of the C-H bonds on the pyridine ring, facilitating their activation by a palladium catalyst. A copper salt additive is crucial for achieving high regioselectivity for the C6 position.[3] Following the C-C bond formation, the N-methyl group is cleaved, regenerating the pyridine.
Workflow Diagram:
Caption: Workflow for C6-Arylation of this compound.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Copper(I) bromide (CuBr, 0.1 mmol, 10 mol%)
-
Dimethyl sulfate ((MeO)₂SO₂, 1.5 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), CuBr (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by dimethyl sulfate (1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired 2-isobutyl-6-arylpyridine.[5][17]
Characterization:
The structure of the purified product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[2][18][19][20]
Case Study: Voxelotor (GBT440) - A Pyridine-Containing Drug for Sickle Cell Disease
Voxelotor (formerly GBT440) is an FDA-approved drug for the treatment of sickle cell disease.[17][21] It functions by increasing the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin.[17][21] The core of the Voxelotor molecule features a substituted pyridine ring, highlighting the importance of this scaffold in modern drug design.
While Voxelotor itself does not contain a this compound moiety, its synthesis provides a valuable illustration of a key cross-coupling reaction used to construct the central biaryl linkage.[14]
Synthetic Highlight: Suzuki-Miyaura Coupling
The synthesis of a key intermediate for Voxelotor involves a Suzuki-Miyaura cross-coupling reaction between a pyrazole boronate ester and a chloropyridine derivative.[14] This reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons.
Synthetic Scheme Overview:
Caption: Simplified Suzuki Coupling in Voxelotor Synthesis.
Causality in Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings, known for its high activity and functional group tolerance.
-
Base: Sodium bicarbonate (NaHCO₃) is a relatively mild base, suitable for reactions involving sensitive functional groups.
-
Solvent System: A mixture of water and an organic solvent like dioxane is often used to ensure the solubility of both the organic substrates and the inorganic base.
This case study demonstrates how functionalized pyridines, constructed through powerful cross-coupling methodologies, serve as critical components in the development of innovative therapeutics.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is a valuable and versatile building block in the pharmaceutical chemist's toolbox. Its unique combination of a lipophilic isobutyl group and a synthetically tractable pyridine core allows for the creation of diverse molecular architectures. Through the application of modern catalytic methods, such as palladium-catalyzed C-H functionalization, researchers can efficiently and selectively modify the this compound scaffold to optimize the pharmacological properties of drug candidates. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full potential of this compound in the pursuit of novel and effective medicines.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rh(III)-catalyzed regioselective hydroarylation of alkynes via directed C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Arylation in the Presence of Palladium Pincer Complexes [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2-Isobutylpyridine
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of experimental outcomes. 2-Isobutylpyridine, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, is no exception. This guide provides a detailed, step-by-step protocol for the purification of this compound, ensuring a high-purity product suitable for sensitive applications.
Understanding the Need for Purification
Commercial grades of this compound can contain various impurities that may interfere with subsequent reactions. These impurities often include water, unreacted starting materials from its synthesis, and other pyridine derivatives with similar structures, such as picolines and lutidines.[1] The presence of these contaminants can lead to side reactions, reduced yields, and difficulties in the isolation of the desired product. Therefore, a robust purification strategy is essential.
This guide will focus on a multi-step purification approach involving an initial acid-base extraction to remove basic impurities, followed by fractional distillation to separate the target compound based on its boiling point.
Safety First: Handling this compound
Before commencing any purification procedure, it is crucial to be familiar with the safety precautions for handling this compound. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[2][3]
Essential Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]
Common Impurities in this compound
The primary impurities in commercially available this compound can be broadly categorized as:
-
Water: Pyridine and its derivatives are often hygroscopic.[1]
-
Related Pyridine Derivatives: Homologues such as picolines and lutidines can be present as byproducts from the manufacturing process.[1]
-
Synthesis Precursors and Byproducts: Depending on the synthetic route, residual starting materials or side-products may be present.[4]
-
Non-basic Organic Impurities: Other organic compounds that do not possess a basic nitrogen atom.
Purification Protocol: A Two-Stage Approach
This protocol employs a combination of chemical and physical separation techniques to achieve high purity.
Stage 1: Acid-Base Extraction for Removal of Basic Impurities
Principle: This technique leverages the basicity of the pyridine ring. By treating the impure this compound with a dilute acid, the basic nitrogen atom is protonated, forming a water-soluble pyridinium salt.[5][6][7] This salt will partition into the aqueous phase, while non-basic organic impurities remain in the organic phase.
Materials:
-
Impure this compound
-
Diethyl ether or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
Protocol:
-
Dissolution: Dissolve the impure this compound in an equal volume of an organic solvent like diethyl ether or DCM in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The 2-isobutylpyridinium hydrochloride will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing non-basic impurities, can be discarded.
-
Repeat (Optional): For highly impure samples, the organic layer can be washed a second time with 1 M HCl to ensure complete extraction of the this compound.
-
Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M NaOH solution while stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the pyridinium salt, regenerating the water-insoluble this compound, which will form a separate layer.
-
Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of diethyl ether or DCM (equal to the original volume used) and shake to extract the free this compound into the organic layer.
-
Separation and Further Extraction: Drain the aqueous layer and collect the organic layer. To maximize recovery, extract the aqueous layer again with another portion of the organic solvent. Combine the organic extracts.
-
Brine Wash: Wash the combined organic extracts with an equal volume of brine. This helps to remove any residual water and dissolved inorganic salts.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes to remove any remaining water.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude, pre-purified this compound.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction for this compound purification.
Stage 2: Fractional Distillation
Principle: Fractional distillation separates liquids based on differences in their boiling points.[8][9] For compounds with boiling points that differ by less than 25°C, fractional distillation is more effective than simple distillation.[8] this compound has a boiling point of approximately 181°C at atmospheric pressure.[10]
Materials:
-
Pre-purified this compound from Stage 1
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or a magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the pre-purified this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, ensure it is stirring at a moderate speed.
-
Equilibration: As the liquid begins to boil, the vapor will rise into the fractionating column. It is crucial to heat slowly to allow for proper equilibration between the liquid and vapor phases within the column.
-
Fraction Collection:
-
Forerun: The first fraction to distill will be any remaining solvent or impurities with a lower boiling point. The temperature at the top of the column will be relatively low and may fluctuate. Collect this forerun in a separate receiving flask and discard it appropriately.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 181°C at 760 mmHg, though this may vary with atmospheric pressure), change the receiving flask to collect the pure product. Collect the fraction that distills over a narrow temperature range (e.g., ± 2°C of the expected boiling point).
-
Tailings: Once the majority of the product has distilled, the temperature may start to rise or drop. This indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point and allow the apparatus to cool. The liquid remaining in the distillation flask should be discarded.
-
-
Storage: Transfer the purified this compound to a clean, dry, and appropriately labeled amber glass bottle for storage.
Workflow for Fractional Distillation
Caption: Workflow of the fractional distillation for this compound purification.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Karl Fischer Titration: Specifically used to quantify the water content.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [2][11] |
| Molecular Weight | 135.21 g/mol | [3][11] |
| Boiling Point | 181 °C at 760 mmHg | [10] |
| Density | ~0.899 g/mL | [3] |
| Appearance | Colorless to pale yellow liquid | [10][11] |
Conclusion
The combination of acid-base extraction and fractional distillation provides a robust and effective method for the purification of this compound. This two-stage approach systematically removes both basic and other organic impurities, yielding a high-purity product suitable for demanding applications in research and development. Always prioritize safety and verify the purity of the final product using appropriate analytical techniques.
References
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 11. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Navigating the Challenges of Cross-Coupling with 2-Pyridyl Compounds
Introduction: Understanding "The 2-Pyridyl Problem"
The 2-pyridyl moiety is a cornerstone structural motif in medicinal chemistry, materials science, and catalysis. Consequently, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring is a critical transformation in modern synthesis. While palladium-catalyzed cross-coupling reactions have revolutionized bond construction, 2-pyridyl substrates present a unique and persistent set of challenges, often referred to as "The 2-Pyridyl Problem".[1][2]
The core of this issue lies in the Lewis basic nitrogen atom at the 1-position. The lone pair of electrons on this nitrogen can readily coordinate to the palladium catalyst at various stages of the catalytic cycle. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and inhibiting turnover, which often results in low or no product yield.[3] Furthermore, many common 2-pyridyl nucleophiles, particularly 2-pyridylboronic acids, are notoriously unstable and prone to rapid decomposition via pathways like protodeboronation, further complicating their use in synthesis.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and robust protocols for successfully navigating the complexities of cross-coupling reactions with 2-pyridyl compounds. We will delve into the mechanistic rationale behind component selection and process optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering actionable solutions to this prevalent synthetic challenge.
The Catalytic Cycle and Points of Inhibition
A fundamental understanding of the generic cross-coupling catalytic cycle is essential to appreciate the specific challenges posed by 2-pyridyl substrates. The diagram below illustrates the key steps and highlights where the pyridine nitrogen can exert its inhibitory effects.
Diagram 1: Generalized Pd-Catalyzed Cross-Coupling Cycle and 2-Pyridyl Inhibition Points.
The pyridine nitrogen can deactivate the catalyst by coordinating to the active Pd(0) species, preventing oxidative addition, or by chelating to the Pd(II) intermediate, hindering transmetalation or reductive elimination.[3][6] The strategies discussed below are designed to mitigate these specific failure modes.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl linkages. However, its application to 2-pyridyl nucleophiles is plagued by the instability of the requisite boron reagents.[1][7]
Causality Behind Component Selection
-
The Boron Reagent: Standard 2-pyridylboronic acids are highly susceptible to protodeboronation.[5] To overcome this, more robust alternatives have been developed.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids.[8] Under basic, aqueous conditions, they undergo slow hydrolysis to release the reactive boronic acid in situ. This "slow-release" strategy maintains a low concentration of the unstable boronic acid, favoring cross-coupling over decomposition.[8]
-
Pinacol Esters & Trifluoroborates: These are also more stable alternatives to free boronic acids and are commonly used.[5][9][10]
-
-
Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter. For 2-pyridyl couplings, the ligand must be sufficiently bulky and electron-rich.
-
Rationale: Bulky biarylmonophosphine ligands (e.g., XPhos, SPhos, RuPhos) serve a dual purpose: 1) Their steric hindrance creates a "pocket" around the palladium center, physically impeding coordination from the pyridine nitrogen. 2) Their electron-donating character increases electron density on the palladium, facilitating the rate-limiting oxidative addition step and promoting overall catalytic turnover.[3][11]
-
-
Base and Solvent: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often optimal. Stronger bases can accelerate the decomposition of the sensitive boron reagent.[8] Solvents must be rigorously deoxygenated. A mixture of an organic solvent like dioxane, toluene, or DMF with water is often required to facilitate both the dissolution of reagents and the hydrolysis of stable boron esters.[8][12]
-
Additives: In some challenging cases, copper(I) or copper(II) salts can be beneficial. While the exact mechanism is debated, it is proposed that copper may facilitate the transmetalation step.[7][8]
Data Summary: Suzuki-Miyaura Conditions
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp (°C) | Notes | Reference |
| Aryl Chloride | 2-Pyridyl MIDA Boronate | XPhos Precatalyst | K₃PO₄ | DMF | 100 | Cu(OAc)₂ additive improves yield for deactivated chlorides. | [8] |
| Aryl Bromide | Lithium 2-pyridyl-triisopropylboronate | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | Dioxane | 100 | Phosphite or phosphine oxide ligands are highly active. | [5] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | MW | Microwave irradiation can significantly reduce reaction times. | [9][12] |
| Heteroaryl Chloride | 2-Pyridylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | XPhos is highly effective for coupling heteroaryl chlorides. | [11] |
*Ligand 1 refers to a specific phosphite ligand detailed in the cited reference.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Aryl MIDA Boronate
This protocol is adapted from the general solution developed by Burke and coworkers.[8]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Aryl MIDA boronate (1.5 equiv)
-
XPhos Pd G3 Precatalyst (5 mol%)
-
Copper(II) Acetate, Cu(OAc)₂ (50 mol%)
-
Diethanolamine, DEA (1.0 equiv)
-
Potassium Phosphate, K₃PO₄ (5.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) to make 0.125 M solution
Procedure:
-
To an oven-dried Schlenk tube, add the aryl MIDA boronate, K₃PO₄, Cu(OAc)₂, and the XPhos precatalyst.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed DMF via syringe.
-
Add the 2-chloropyridine derivative and the diethanolamine (DEA) via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the go-to method for forming aryl C-N bonds. When applied to 2-halopyridines, success hinges on using a catalyst system that is highly active and resistant to pyridine inhibition.[13]
Causality Behind Component Selection
-
Catalyst System: Modern catalyst systems utilize highly specialized, sterically hindered, and electron-rich biarylmonophosphine ligands. For aminating pyridines, ligands like RuPhos and BrettPhos, often supplied as stable precatalysts, have proven outstanding.[6][14] These ligands accelerate the reductive elimination step, which is often the rate-limiting step in C-N coupling, and their bulk prevents catalyst deactivation.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice for neutral or electron-rich amines.[16][17] For substrates with base-sensitive functional groups or for coupling less nucleophilic amines, a strong soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) can be superior.[6][14]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tert-amyl alcohol are standard. It is critical to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine
This protocol is a generalized procedure based on established methodologies.[6][16]
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene (to make 0.2 M solution)
Procedure:
-
In a glovebox, add NaOtBu and the RuPhos precatalyst to an oven-dried vial equipped with a stir bar.
-
Add the 2-bromopyridine derivative and the degassed toluene.
-
Finally, add the secondary amine.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography.
Sonogashira Coupling: Installing Alkynes
The Sonogashira coupling provides a direct route to 2-alkynylpyridines. This reaction is generally robust but requires the exclusion of oxygen to prevent the homocoupling of the alkyne (Glaser coupling).[18][19]
Causality Behind Component Selection
-
Catalyst System: The classic Sonogashira system uses a palladium(0) source and a copper(I) co-catalyst.[18] PdCl₂(PPh₃)₂ is a common and effective palladium precatalyst.[20] The crucial role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and base to form a copper(I) acetylide, which is the active nucleophile that undergoes transmetalation to the palladium center.[21]
-
Base and Solvent: An amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.[20] The amine can often serve as the solvent, or a co-solvent like anhydrous DMF or THF can be used.
Protocol 3: Sonogashira Coupling of 2,6-Dibromopyridine
This protocol details a selective mono-alkynylation, a common transformation for building more complex structures.[20]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide, CuI (5 mol%)
-
Anhydrous, degassed Triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed Et₃N via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC. The mono-alkynylated product will be less polar than the starting material. Stop the reaction when consumption of the starting material is optimal to avoid formation of the di-alkynylated product.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter to remove ammonium salts.
-
Wash the organic solution with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Alternative Strategies: Bypassing Problematic Nucleophiles
When conventional methods fail, particularly Suzuki couplings, alternative organometallic reagents can provide a reliable solution.
Negishi Coupling with 2-Pyridylzinc Reagents: The instability of 2-pyridylboron reagents can be completely circumvented by using 2-pyridylzinc reagents.[22] Recent advances have led to the development of solid, moderately air-stable 2-pyridylzinc pivalates and dioxane-stabilized zinc halides.[22][23] These reagents can be prepared, isolated, and stored, then used in Negishi couplings under mild conditions, often at room temperature.[22][24] They exhibit excellent functional group tolerance and are highly effective for coupling with a range of aryl and heteroaryl halides.[22][25]
Diagram 2: General Experimental Workflow for Inert Atmosphere Cross-Coupling Reactions.
Conclusion
Successfully performing cross-coupling reactions on 2-pyridyl compounds is a matter of understanding the underlying challenge—catalyst inhibition by the pyridine nitrogen—and selecting a strategy to mitigate it. The use of modern, bulky, electron-rich phosphine ligands is a unifying theme across all reaction types. For C-C bond formation, bypassing the inherent instability of 2-pyridylboronic acids through the use of stabilized reagents like MIDA boronates or by switching to robust organozinc nucleophiles in a Negishi coupling represents the state of the art. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize valuable 2-substituted pyridine derivatives, accelerating discovery in medicine and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 24. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [ouci.dntb.gov.ua]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring the Progress of a 2-Isobutylpyridine Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Monitoring in 2-Isobutylpyridine Synthesis
This compound and its derivatives are important building blocks in the pharmaceutical and agrochemical industries. The precise control and optimization of chemical reactions involving these compounds are paramount to ensure high yield, purity, and safety of the final product. Real-time or near-real-time monitoring of reaction progress provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. This detailed guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of various analytical techniques for monitoring reactions involving this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to be an authoritative resource grounded in established scientific principles.
I. Chromatographic Techniques: Separating and Quantifying Reaction Components
Chromatographic methods are powerful tools for separating complex mixtures and quantifying the concentration of individual components, making them indispensable for monitoring the progress of a this compound reaction.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pyridine derivatives.[1][2] It offers excellent resolution and sensitivity for separating the starting materials, intermediates, and the final this compound product.
Core Principles: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For pyridine compounds, which are often basic and hydrophilic, specialized columns and mobile phase conditions are necessary to achieve optimal separation and peak shape.[1][3] Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, is particularly effective.[2][3]
Protocol for HPLC Analysis of a this compound Reaction Mixture:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., the initial mobile phase composition) to a known volume in a volumetric flask. This prevents further reaction and prepares the sample for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A mixed-mode column, such as a Primesep 100 or an Amaze HD column, is recommended for good retention and separation of polar pyridine derivatives.[1][4] A standard C18 column may also be used, but may require ion-pairing reagents for adequate retention of hydrophilic compounds, which can be incompatible with mass spectrometry (MS) detection.[1][3]
-
Mobile Phase: A typical mobile phase for mixed-mode chromatography consists of a mixture of acetonitrile (MeCN) and water with an acidic buffer, such as formic acid or sulfuric acid.[3][4] The gradient or isocratic elution profile will need to be optimized based on the specific components of the reaction mixture.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance at 25 °C, ensures reproducible retention times.[1]
-
Detection: UV detection at a wavelength where this compound and the reactants show significant absorbance (e.g., 250-275 nm) is typically used.[1][4]
-
-
Data Analysis:
-
Inject a standard solution of pure this compound and the starting materials to determine their respective retention times.
-
Inject the prepared reaction samples.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product over time.
-
By creating a calibration curve with standards of known concentrations, the concentration of each component in the reaction mixture can be quantified at each time point.
-
Table 1: Example HPLC Method Parameters for Pyridine Derivative Analysis
| Parameter | Value | Reference |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | [4] |
| Mobile Phase | Gradient of Water and Acetonitrile with Sulfuric Acid | [4] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 25 °C | [1] |
| Detection | UV at 250 nm | [4] |
| Injection Volume | 20 µL | [1] |
Diagram 1: HPLC Analysis Workflow
References
large-scale production methods for 2-isobutylpyridine
< APPLICATION NOTE & PROTOCOLS
Topic: Large-Scale Production Methods for 2-Isobutylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (IUPAC name: 2-(2-methylpropyl)pyridine) is a heterocyclic organic compound with significant industrial importance.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, its distinct organoleptic properties make it a valuable flavoring agent in the food industry.[1][3] Given its wide-ranging applications, the development of efficient, scalable, and cost-effective production methods is of paramount importance.
This document provides a detailed technical guide on the large-scale synthesis of this compound, with a primary focus on the industrially prevalent Chichibabin pyridine synthesis. It aims to equip researchers and chemical engineers with the necessary knowledge to understand and implement these production protocols, emphasizing the causality behind experimental choices, process validation, and safety considerations.
Principle Method: The Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for synthesizing pyridine rings through the condensation of aldehydes or ketones with ammonia.[4] For the industrial production of this compound, a variation of this reaction is employed, typically involving the vapor-phase condensation of isovaleraldehyde (3-methylbutyraldehyde), formaldehyde, and ammonia over a heterogeneous catalyst.[4][5]
Causality and Rationale
The selection of the Chichibabin synthesis for large-scale production is underpinned by several key factors:
-
Cost-Effective Feedstocks: The primary reactants—isovaleraldehyde, formaldehyde, and ammonia—are readily available and relatively inexpensive bulk chemicals.
-
High Atom Economy: The reaction mechanism, involving a series of aldol condensations, imine formations, and cyclization, efficiently incorporates the reactant atoms into the final pyridine ring structure.[4][6]
-
Continuous Process Suitability: The vapor-phase catalytic nature of the reaction is highly amenable to continuous flow processing, which is crucial for large-scale industrial manufacturing, ensuring consistent product quality and high throughput.
-
Catalyst Reusability: The use of solid acid catalysts, such as modified alumina or zeolites, allows for catalyst recovery and regeneration, reducing operational costs and waste.[4][7][8]
The overall reaction can be conceptualized as the formation of unsaturated imine intermediates which then undergo cyclization and dehydrogenation to form the aromatic pyridine ring.
Diagram: Simplified Chichibabin Reaction Pathway
Caption: Vapor-phase catalytic synthesis of this compound.
Protocol 1: Vapor-Phase Catalytic Synthesis
This protocol describes a generalized continuous-flow process for the production of this compound.
Materials and Equipment
-
Reactants:
-
Isovaleraldehyde (3-methylbutyraldehyde), ≥98% purity
-
Formaldehyde (as 37 wt.% aqueous solution, formalin) or as paraformaldehyde
-
Anhydrous Ammonia (gas)
-
-
Catalyst:
-
Equipment:
Step-by-Step Methodology
-
Catalyst Bed Preparation: The tubular reactor is packed with the chosen heterogeneous catalyst. The catalyst should be activated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed moisture.
-
Reactant Feed Preparation: Isovaleraldehyde and formaldehyde solution are pumped at a predetermined molar ratio into a vaporizer unit.
-
Vaporization and Mixing: The liquid feed is vaporized and mixed with a stream of gaseous ammonia in the pre-heater. The temperature is raised to the target reaction temperature.
-
Catalytic Reaction: The gaseous reactant mixture is passed through the fixed-bed reactor. The reaction is exothermic, and temperature control is critical to prevent side reactions and catalyst deactivation.
-
Product Quenching and Separation: The reactor effluent, a hot gas stream containing this compound, unreacted starting materials, water, and byproducts, is rapidly cooled in a heat exchanger to condense the liquid products.
-
Gas-Liquid Separation: The cooled stream enters a separator where non-condensable gases (excess ammonia, hydrogen) are vented (or recycled), and the crude liquid organic/aqueous mixture is collected.
-
Purification: The crude liquid is subjected to fractional distillation under reduced pressure to separate the high-purity this compound from water, lower-boiling impurities, and higher-boiling oligomeric byproducts.
Process Parameters & Data
| Parameter | Typical Range/Value | Rationale & Technical Insight |
| Reaction Temperature | 350–500 °C | Balances reaction rate and catalyst activity.[4] Lower temperatures lead to incomplete conversion, while excessively high temperatures can cause thermal decomposition and coking.[12] |
| Pressure | Atmospheric to slightly elevated (1-5 atm) | Primarily to control reactant residence time. Higher pressures are generally not required and increase capital costs. |
| Catalyst | Zeolite (ZSM-5) or modified Silica-Alumina (SiO2-Al2O3) | Shape-selectivity of zeolites can improve yield and reduce byproduct formation.[4][7][8] These catalysts provide the necessary acidic sites for the condensation reactions. |
| Reactant Molar Ratio | Aldehyde:Ammonia (Varies) | Optimized to maximize yield and minimize the formation of undesired pyridine derivatives. An excess of ammonia is often used to suppress side reactions. |
| Space Velocity (WHSV) | 0.5 - 2.0 h⁻¹ | Defines the residence time of reactants in the catalyst bed. Must be optimized for the specific catalyst and temperature to achieve maximum conversion and selectivity. |
| Expected Yield | 20-70% (Varies with conditions) | Yields can be moderate, but the process is economical due to low-cost starting materials and continuous operation.[13] |
Downstream Processing and Quality Control
Protocol 2: Purification by Fractional Distillation
-
Initial Phase Separation: The crude liquid product from the gas-liquid separator often forms two phases: an organic layer and an aqueous layer. The aqueous layer is separated and treated as waste.
-
Drying: The organic layer is dried using a suitable agent (e.g., anhydrous magnesium sulfate) or by azeotropic distillation to remove residual water, which can interfere with distillation.
-
Distillation Setup: The dried crude product is charged to a distillation flask or column equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiver.
-
Vacuum Application: The system is evacuated to a pressure of approximately 50-60 mmHg. This is crucial to lower the boiling point of this compound (approx. 110-111 °C @ 55 mmHg) and prevent thermal degradation.[1]
-
Fractional Distillation:
-
The mixture is heated gradually.
-
Low-boiling impurities and any remaining solvent are collected as the first fraction.
-
The fraction distilling at the target temperature and pressure is collected as pure this compound.
-
High-boiling residues are left in the distillation flask.
-
-
Quality Control: The purity of the final product is assessed using Gas Chromatography (GC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). Identity can be confirmed by ¹H NMR and FTIR spectroscopy.
Diagram: Purification Workflow
Caption: Post-synthesis purification process for this compound.
Safety and Environmental Considerations
-
Hazardous Materials:
-
Process Safety:
-
The reaction is exothermic and requires careful temperature monitoring and control to prevent thermal runaway.
-
The use of flammable liquids and gases necessitates explosion-proof equipment and measures to prevent static discharge.[10]
-
-
Waste Management:
-
Aqueous waste streams will contain unreacted ammonia and formaldehyde and must be treated before discharge.
-
Distillation residues may contain hazardous polymeric materials and should be disposed of according to local regulations.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Catalyst deactivation (coking).2. Incorrect reaction temperature.3. Improper reactant ratio or space velocity. | 1. Regenerate the catalyst (e.g., controlled burn-off of coke).2. Optimize reactor temperature profile.3. Recalibrate feed rates and re-optimize WHSV. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Poor catalyst selectivity.3. Incorrect feed composition. | 1. Lower the reaction temperature.2. Screen alternative catalysts (e.g., different zeolite pore sizes).[7]3. Adjust reactant molar ratios. |
| Poor Distillation Separation | 1. Insufficient vacuum.2. Inefficient fractionating column.3. Presence of azeotropes. | 1. Check for leaks in the vacuum system.2. Use a column with higher theoretical plates.3. Analyze crude mixture for azeotropes and adjust purification strategy if needed. |
References
- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. US4220783A - Synthesis of pyridine and alkylpyridines - Google Patents [patents.google.com]
- 8. US9598366B2 - Process and catalyst for the production of pyridine and alkyl derivatives thereof - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 13. thieme.de [thieme.de]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Isobutylpyridine in Flavor Development
For: Researchers, scientists, and drug development professionals engaged in the field of flavor chemistry and food science.
Abstract
This document provides a comprehensive technical guide on the application of 2-isobutylpyridine (also known as 2-(2-methylpropyl)pyridine) in the development of flavoring agents. This compound is a vital heterocyclic aroma chemical, prized for its potent green, bell pepper-like sensory profile. These notes offer an in-depth exploration of its physicochemical properties, synthesis, sensory evaluation, and practical application in savory flavor formulations. The protocols provided herein are designed to be self-validating, grounded in established scientific principles to ensure reproducibility and accuracy in a research and development setting.
Introduction to this compound
This compound is a pyridine derivative that plays a significant role in the palette of flavor chemists.[1] Its characteristic strong, aromatic green pepper and bell pepper notes make it an indispensable component for creating authentic and impactful savory flavors.[2][3] Understanding its fundamental properties is the first step toward its effective utilization.
Chemical Identity and Regulatory Status
-
IUPAC Name: 2-(2-methylpropyl)pyridine[4]
-
Synonyms: 2-isobutyl pyridine, Pyridine, 2-(2-methylpropyl)-[3]
-
CAS Number: 6304-24-1[3]
-
Molecular Formula: C₉H₁₃N[4]
-
Molecular Weight: 135.21 g/mol [4]
-
FEMA Number: 3370[5]
-
JECFA Number: 1311[5]
-
Regulatory Overview: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-(2-methylpropyl)pyridine and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5] It is recognized as a flavoring agent or adjuvant by the FDA.[5]
Physicochemical and Organoleptic Properties
A thorough understanding of the physical and sensory characteristics of this compound is crucial for its handling, dosage calculation, and application.
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | --INVALID-LINK--[2] |
| Odor Profile | Strong, aromatic, green, bell pepper, tomato leaf | --INVALID-LINK--[2] |
| Flavor Profile | Green, bell pepper | --INVALID-LINK--[3][6] |
| Boiling Point | 181.0 °C @ 760 mm Hg | --INVALID-LINK--[3][6] |
| Specific Gravity | 0.894 - 0.900 @ 25 °C | --INVALID-LINK--[2] |
| Refractive Index | 1.480 - 1.486 @ 20 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in alcohol; sparingly soluble in water | --INVALID-LINK--[5] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the alkylation of 2-picoline (2-methylpyridine). The acidity of the methyl group on the pyridine ring allows for deprotonation by a strong base, creating a nucleophilic intermediate that can then be reacted with an alkyl halide.
Causality of Experimental Choices:
The choice of a strong, non-nucleophilic base like butyllithium (BuLi) or lithium diisopropylamide (LDA) is critical. These bases are strong enough to deprotonate the weakly acidic methyl group of 2-picoline without competing in the subsequent nucleophilic substitution. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Anhydrous conditions are paramount as organolithium reagents react violently with water.
Protocol 1: Laboratory Scale Synthesis of this compound
Objective: To synthesize this compound from 2-picoline and an appropriate alkylating agent.
Materials:
-
2-Picoline (2-methylpyridine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Isopropyl bromide (2-bromopropane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, nitrogen inlet, low-temperature thermometer, dry ice/acetone bath.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. The system must be thoroughly flame-dried or oven-dried and purged with dry nitrogen to ensure anhydrous conditions.
-
Initial Reagents: Add 2-picoline (1.0 equivalent) to anhydrous THF in the reaction flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The solution will typically develop a deep red or orange color, indicating the formation of the 2-picolyllithium anion.[6] Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add isopropyl bromide (1.2 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Sensory Evaluation and Application
The potency of this compound necessitates precise and controlled evaluation to determine its optimal use levels.
Recommended Usage Levels
Based on industry data, the following levels serve as a starting point for formulation. The final concentration will depend on the food matrix and desired flavor profile.
| Application | Recommended Concentration (ppm) |
| Beverages (non-alcoholic) | 0.001 - 0.01 |
| Soups | 0.001 - 0.01 |
| Snack Foods | up to 0.5 |
| Sauces | up to 0.5 |
Source: The Good Scents Company[2]
Protocol 2: Determination of Flavor Threshold
Objective: To determine the detection threshold of this compound in a specific food base (e.g., water, vegetable oil, or a simple soup base).
Methodology: The Ascending Method of Limits, based on the ASTM E1432 standard practice, is a robust method for this purpose.[6]
Materials:
-
Purified this compound
-
Food-grade solvent (e.g., ethanol or propylene glycol) for stock solution
-
Target food base (e.g., deodorized water, neutral oil)
-
Graduated cylinders, volumetric flasks, pipettes
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded tasting cups
Procedure:
-
Panelist Selection: Recruit 15-25 panelists screened for their ability to detect basic tastes and aromas.
-
Stock Solution Preparation: Prepare a 0.1% (1000 ppm) stock solution of this compound in the chosen solvent.
-
Serial Dilution: Create a series of dilutions from the stock solution in the target food base. A common approach is to use half-log or full-log steps (e.g., 10 ppm, 3.16 ppm, 1 ppm, 0.316 ppm, etc.).
-
Triangle Test Presentation: At each concentration level, present panelists with a set of three samples (a triangle test), where two are blanks (food base only) and one contains the diluted this compound. The position of the odd sample should be randomized for each set.[1]
-
Ascending Order: Present the sample sets to each panelist in order of increasing concentration.
-
Evaluation: Instruct panelists to identify the "odd" sample in each set. The individual's threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified.[6]
-
Data Analysis: The group threshold is calculated as the geometric mean of the individual panelists' thresholds. This represents the concentration at which 50% of the panel can detect the substance.[6]
Protocol 3: Application in a Savory Flavor Blend
Objective: To create a "Roasted Green Bell Pepper" flavor concentrate for use in a savory sauce.
Causality of Component Selection: this compound provides the core raw, green bell pepper note. To create a "roasted" profile, pyrazines like 2-isobutyl-3-methoxypyrazine are added for their earthy, peppery notes, and sulfur compounds can introduce roasted, savory characteristics. A solvent is used to ensure homogeneity and ease of dosing.
Materials:
-
This compound (1% solution in Propylene Glycol)
-
2-Isobutyl-3-methoxypyrazine (0.1% solution in PG)
-
2-Methyl-3-furanthiol (0.1% solution in PG)
-
Propylene Glycol (PG)
-
Glass beakers, magnetic stirrer, analytical balance, pipettes.
Formulation Example:
| Ingredient (Solution) | Parts by Weight | Flavor Contribution |
| This compound (1% in PG) | 5.0 | Fresh, sharp green bell pepper |
| 2-Isobutyl-3-methoxypyrazine (0.1% in PG) | 15.0 | Earthy, roasted green pepper, pea |
| 2-Methyl-3-furanthiol (0.1% in PG) | 2.0 | Roasted, meaty, savory |
| Propylene Glycol (Solvent) | 78.0 | Carrier |
| Total | 100.0 | Roasted Green Bell Pepper |
Procedure:
-
Weigh the propylene glycol into a glass beaker.
-
While stirring, add each ingredient solution dropwise.
-
Continue stirring for 15-20 minutes to ensure the blend is completely homogenous.
-
Transfer the finished flavor concentrate to a labeled, airtight amber glass bottle and store in a cool, dark place.
-
Evaluation: Dose the created flavor at 0.05% - 0.2% into a simple white sauce or soup base to evaluate its performance.
Visualization of Workflows
Flavor Development and Evaluation Workflow
The following diagram illustrates the logical progression from initial synthesis to the final application of a new flavoring agent like this compound.
Caption: Workflow for the development of a new flavoring agent.
Conclusion
This compound is a powerful and versatile tool in the creation of savory flavors. Its successful application hinges on a solid understanding of its chemical nature, a systematic approach to its synthesis and purification, and meticulous sensory evaluation. The protocols and guidelines presented in this document provide a robust framework for researchers and developers to harness the unique properties of this compound, enabling the creation of authentic and impactful flavor profiles in a variety of food and beverage applications.
References
- 1. Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310) - FooDB [foodb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Isobutylpyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this specific synthesis. By understanding the underlying chemical principles and potential pitfalls of the common synthetic routes, you can optimize your reaction conditions and achieve higher purity and yield of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Conversion of Starting Material
Question: I am observing a significant amount of unreacted starting material (e.g., 2-picoline or pyridine N-oxide) in my reaction mixture, leading to a low yield of this compound. What are the likely causes and how can I address this?
Answer: Low conversion is a common issue that can often be traced back to several key factors in your experimental setup and execution.
-
Incomplete Deprotonation (Alkylation of 2-Picoline Route): The acidity of the methyl protons on 2-picoline is relatively low (pKa ≈ 34), requiring a strong base for complete deprotonation to the picolyl anion.[1]
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is a common and effective choice.[2] Lithium diisopropylamide (LDA) can also be used, though it is a slightly weaker base.
-
Base Stoichiometry: Use at least one full equivalent of the strong base. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation, accounting for any potential quenching by trace water or other electrophilic impurities.
-
Reaction Temperature: The deprotonation step is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions of the organolithium reagent.
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
-
Inactive Grignard Reagent (Pyridine N-oxide Route): The quality of your isobutylmagnesium bromide (or chloride) is critical for the success of this reaction.
-
Troubleshooting Steps:
-
Freshly Prepared or Titrated Grignard: Whenever possible, use freshly prepared Grignard reagent. If using a commercial solution, its concentration should be determined by titration before use, as Grignard reagents can degrade upon storage.
-
Reaction Conditions for Grignard Formation: If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated and the reaction is initiated properly. The reaction is highly exothermic and requires careful temperature control.
-
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting Steps:
-
Alkylation of Picolyl Anion: The alkylation step is typically performed at low temperatures initially and then allowed to warm to room temperature. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
-
Grignard Addition to Pyridine N-oxide: This reaction is often performed at room temperature.[3][4] If conversion is low, gentle heating might be required, but this can also lead to side product formation.
-
-
-
Poor Quality of Reagents and Solvents:
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure your 2-picoline or pyridine N-oxide is pure. Impurities can consume reagents or inhibit the reaction.
-
Anhydrous Solvents: For reactions involving organometallic reagents, the use of anhydrous solvents is non-negotiable. Solvents like tetrahydrofuran (THF) and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, and the yield of this compound is low. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a clear indicator that your reaction conditions may be promoting undesired reaction pathways. Identifying these byproducts can provide valuable clues for optimization.
-
Over-alkylation (Alkylation of 2-Picoline Route):
-
Causality: The product, this compound, has acidic protons on the carbon adjacent to the pyridine ring, which can be deprotonated by any remaining picolyl anion or excess strong base, leading to further alkylation.
-
Troubleshooting Steps:
-
Controlled Stoichiometry: Use a slight excess of 2-picoline relative to the alkylating agent to ensure the latter is fully consumed.
-
Order of Addition: Add the alkylating agent slowly to the solution of the picolyl anion at low temperature. This maintains a low concentration of the alkylating agent and minimizes the chance of over-alkylation.
-
-
-
Formation of Isomers:
-
Causality: While the 2-position is the most acidic site on 2-picoline for deprotonation, under certain conditions, deprotonation and subsequent reaction at other positions of the pyridine ring can occur, although this is less common for alkylation of 2-picoline. In the case of Grignard addition to pyridine N-oxide, addition at the 4-position can be a competing pathway, although 2-substitution is generally favored.[5]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperatures to ensure regioselectivity.
-
Choice of Reagents: The choice of base and solvent can influence the regioselectivity of the reaction.
-
-
-
Ring-Opened Products (Pyridine N-oxide Route):
-
Causality: The reaction of Grignard reagents with pyridine N-oxides can sometimes lead to the formation of ring-opened dienal-oximes, especially with certain workup conditions.
-
Troubleshooting Steps:
-
Workup Procedure: A careful workup is crucial. The intermediate dihydropyridine derivative needs to be rearomatized. Treatment with an oxidizing agent or careful acidic workup can promote the formation of the desired this compound.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: alkylation of 2-picoline or the pyridine N-oxide method?
A1: Both routes are viable and widely used for the synthesis of 2-alkylpyridines. The "better" route often depends on the specific laboratory capabilities, the scale of the reaction, and the desired purity of the final product.
| Synthetic Route | Advantages | Disadvantages |
| Alkylation of 2-Picoline | - Fewer synthetic steps. - Readily available starting material (2-picoline). | - Requires the use of highly pyrophoric and moisture-sensitive organolithium reagents. - Potential for over-alkylation. |
| Pyridine N-oxide Method | - Generally high yielding and regioselective for the 2-position. - Avoids the use of organolithium reagents. | - Requires an additional step to prepare the pyridine N-oxide. - The Grignard reagent is also moisture-sensitive. - Potential for ring-opened byproducts. |
Q2: How can I effectively monitor the progress of my this compound synthesis?
A2: Monitoring the reaction is crucial to determine the optimal reaction time and to identify any issues early on. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a more powerful technique that can provide quantitative information about the reaction mixture. It allows for the identification of the product and byproducts by their mass spectra, which is invaluable for troubleshooting.
Q3: My final product is contaminated with pyridine-containing impurities. What is the best way to purify this compound?
A3: Purification of this compound often involves removing unreacted starting materials and polar byproducts.
-
Acidic Wash: Pyridine and its derivatives are basic and can be protonated by a dilute acid (e.g., 1 M HCl) to form water-soluble pyridinium salts. This allows for their removal from the organic layer during an aqueous workup.[6][7] The organic layer containing the product can then be washed with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash and drying.
-
Column Chromatography: If the acidic wash is insufficient to remove all impurities, silica gel column chromatography is an effective purification method. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be used to elute the this compound, leaving more polar impurities on the column.
-
Distillation: this compound is a liquid with a boiling point of approximately 181 °C.[8] If the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of 2-Picoline
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add anhydrous THF to the flask, followed by 2-picoline (1.0 equivalent).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. A color change to deep red or orange indicates the formation of the picolyl anion.
-
Stir the solution at -78 °C for 1 hour.
-
Add isobutyl bromide (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Protocol 2: Synthesis of this compound via the Pyridine N-oxide Route
Materials:
-
Pyridine N-oxide
-
Isobutylmagnesium bromide in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Under an inert atmosphere, dissolve pyridine N-oxide (1.0 equivalent) in anhydrous THF.
-
Add isobutylmagnesium bromide (1.2 equivalents) dropwise at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the initial reaction, cool the mixture to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.
-
Heat the reaction mixture to 120 °C and stir for 2-3 hours to facilitate rearomatization.[4]
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
References
- 1. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 2-Isobutylpyridine
Welcome to the Technical Support Center for 2-Isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the identification and removal of impurities in this compound. As Senior Application Scientists, we understand the critical importance of purity for the reliability and reproducibility of your experimental results. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in this compound can generally be categorized into three main groups:
-
Process-Related Impurities: These are substances that originate from the synthetic route used to produce this compound. They can include unreacted starting materials, reagents, catalysts, and byproducts from side reactions. A common synthetic pathway involves the reaction of 2-picoline with isobutyraldehyde, which can lead to residual starting materials and aldol condensation byproducts.
-
Isomeric Impurities: Positional isomers, such as 3-isobutylpyridine and 4-isobutylpyridine, are frequently encountered impurities.[1][2] These isomers have very similar physical and chemical properties to this compound, making them particularly challenging to separate.[3]
-
Degradation Products: this compound, like other alkylpyridines, can be susceptible to degradation over time, especially when exposed to air (oxidation), light, or elevated temperatures.[4][5] This can lead to the formation of colored impurities and pyridine N-oxides. Polymerization can also occur, resulting in higher molecular weight, viscous impurities.[6]
-
Water: Pyridine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] Water can act as an impurity that may interfere with subsequent reactions.
Q2: My this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration in this compound is a common issue and is typically indicative of the presence of degradation products, often resulting from oxidation or polymerization.[8] To address this, a purification step is necessary. For minor discoloration, simple distillation may suffice. However, for more significant coloration, treatment with a small amount of an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation can be effective in removing the colored impurities.[7] Alternatively, passing the material through a plug of activated carbon or neutral alumina can also help remove colored species before distillation.
Q3: How should I properly store purified this compound to maintain its purity?
A3: To prevent the formation of impurities during storage, it is crucial to protect this compound from air, moisture, and light.[7] Purified this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere, such as nitrogen or argon. Storing it in a cool, dark place will further minimize the potential for degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the analysis and purification of this compound.
Issue 1: Identification of Unknown Peaks in GC-MS or NMR Spectra
Question: I have analyzed my this compound sample by GC-MS and NMR, and I see unexpected peaks. How can I identify these impurities?
Answer: The identification of unknown peaks requires a systematic approach combining spectral interpretation and knowledge of potential impurities.
Expertise & Experience: The Causality Behind the Peaks
The location and characteristics of the unknown peaks provide valuable clues to their identity. In GC-MS, isomers will often have very similar mass spectra but different retention times.[1][2] In ¹H NMR, impurities may present as small satellite peaks around the main signals of this compound or as distinct new signals in other regions of the spectrum.
Authoritative Grounding & Comprehensive References
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule and any impurities present.[10]
Data Presentation: Key Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N[11] |
| Molecular Weight | 135.21 g/mol [11] |
| Boiling Point | 110-111 °C @ 55 mmHg[11] |
| Density | 0.894-0.900 g/mL[11] |
| Refractive Index | 1.480-1.486[11] |
| Analytical Technique | Key Observations for this compound |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 135. Key fragments at m/z = 120 ([M-CH₃]⁺), 93 ([M-C₃H₆]⁺, McLafferty rearrangement).[11] |
| ¹H NMR (CDCl₃) | Signals corresponding to the pyridine ring protons (δ ~7.0-8.5 ppm), the methylene protons adjacent to the ring (doublet, δ ~2.7 ppm), the methine proton (multiplet, δ ~2.0 ppm), and the methyl protons (doublet, δ ~0.9 ppm). |
| ¹³C NMR (CDCl₃) | Signals for the pyridine ring carbons (δ ~120-160 ppm) and the isobutyl group carbons (δ ~20-45 ppm). |
Experimental Protocols: Impurity Identification Workflow
Step 1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers.[12]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Compare the retention times of the peaks in your sample to those of authentic standards of 2-, 3-, and 4-isobutylpyridine if available.
-
Analyze the mass spectrum of each impurity peak. Look for the molecular ion and characteristic fragmentation patterns. Isomers will likely have a molecular ion at m/z = 135 but may show subtle differences in fragment ion abundances.[13][14]
-
Step 2: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of your sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Carefully integrate all signals in the ¹H NMR spectrum to estimate the relative amounts of impurities.
-
Compare the chemical shifts and coupling patterns of the impurity signals to literature data for potential impurities like positional isomers or starting materials.[13][15] For example, the chemical shifts of the aromatic protons will differ significantly between the 2-, 3-, and 4-isomers.
-
Mandatory Visualization: Impurity Identification Workflow
Caption: Workflow for the identification of impurities in this compound.
Issue 2: Difficulty in Removing Positional Isomers (3- and 4-isobutylpyridine)
Question: My this compound is contaminated with its positional isomers. How can I effectively separate them?
Answer: The separation of positional isomers of isobutylpyridine is challenging due to their similar boiling points and polarities.[3] However, with the right techniques and careful optimization, a high degree of purity can be achieved.
Expertise & Experience: The Rationale for Separation Techniques
Fractional distillation is the primary method for separating liquids with close boiling points. The efficiency of the separation depends on the number of theoretical plates in the distillation column and the reflux ratio.[16] For very difficult separations, preparative high-performance liquid chromatography (HPLC) offers higher resolution.[17][18]
Authoritative Grounding & Comprehensive References
The separation of diastereomers, which have different physical properties, can sometimes be achieved by fractional distillation.[19] While enantiomers have identical boiling points, positional isomers like the isobutylpyridines have slightly different boiling points, making fractional distillation a viable, though potentially difficult, separation method.[20]
Experimental Protocols: Purification Strategies
Method 1: Fractional Distillation
This method is suitable for larger quantities of material where a high-purity fraction is desired.
-
Apparatus Setup:
-
Use a distillation flask, a well-insulated fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge to increase the number of theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.[16]
-
For boiling points above 150 °C at atmospheric pressure, or for thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point.
-
-
Procedure:
-
Add the impure this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heat the flask gradually to establish a steady reflux.
-
Maintain a high reflux ratio (the ratio of condensate returned to the column to that collected as distillate) to maximize the separation efficiency. A ratio of 5:1 to 10:1 is a good starting point.
-
Collect the distillate in several small fractions.
-
Monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling. A gradual increase in temperature signifies a mixture is distilling.
-
Analyze each fraction by GC-MS to determine its composition.
-
Combine the fractions with the desired purity.
-
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
This method is ideal for purifying smaller quantities of material to a very high purity or when distillation is ineffective.[21]
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of pyridine derivatives.[22]
-
Mobile Phase Optimization:
-
Develop an analytical scale method first to determine the optimal mobile phase.
-
A common mobile phase system for pyridine derivatives is a gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape.[23][24]
-
Example Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Run a gradient from low to high percentage of Solvent B to elute the compounds.
-
-
Scale-Up to Preparative HPLC:
-
Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase.
-
Increase the flow rate and injection volume according to the column dimensions.
-
Use a fraction collector to collect the eluting peaks.
-
-
Post-Purification Workup:
-
Combine the pure fractions containing this compound.
-
Remove the mobile phase solvents under reduced pressure.
-
If an acidic modifier was used, a basic workup (e.g., washing with a dilute sodium bicarbonate solution) may be necessary to neutralize the product, followed by extraction with an organic solvent and drying.
-
Mandatory Visualization: Purification Workflow
Caption: Decision workflow for the purification of this compound from its isomers.
References
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. researchgate.net [researchgate.net]
- 6. Polymer stabilization: present status and possible future trends [comptes-rendus.academie-sciences.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 4-isobutylpyridine (C9H13N) [pubchemlite.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. labcompare.com [labcompare.com]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. quora.com [quora.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. lcms.cz [lcms.cz]
- 22. benchchem.com [benchchem.com]
- 23. flash-chromatography.com [flash-chromatography.com]
- 24. helixchrom.com [helixchrom.com]
Technical Support Center: 2-Isobutylpyridine Stability and Storage
Introduction
Welcome to the Technical Support Center for 2-isobutylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a key intermediate and flavoring agent, maintaining the purity and stability of this compound during storage is paramount to ensure the reliability and reproducibility of experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
What is the primary cause of this compound degradation?
The primary degradation pathway for this compound, like many alkylated pyridine derivatives, is oxidation. The isobutyl group attached to the pyridine ring is susceptible to oxidation, which can be initiated or accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. This can lead to the formation of various oxidation byproducts, including ketones, aldehydes, and carboxylic acids, as well as N-oxides. These impurities can significantly impact the quality and reactivity of the compound in subsequent applications.
What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] A well-ventilated area is also crucial to prevent the accumulation of any potential vapors.[2] The recommended storage temperature is typically between 2-8°C.[1] It is essential to keep the container tightly sealed to prevent exposure to air and moisture.[2]
What type of container should I use for storing this compound?
For long-term storage, it is recommended to use amber glass bottles with a tight-fitting cap. The amber color protects the compound from light, which can catalyze degradation.[3][4] High-density polyethylene (HDPE) containers may also be suitable for shorter-term storage.[5][6] It is crucial to ensure the container material is inert and does not leach impurities into the chemical. Avoid using containers made of materials that are incompatible with pyridine, such as certain plastics and metals like copper and brass, which can catalyze degradation.[7]
I've noticed a change in the color of my this compound. What does this indicate?
Pure this compound is a colorless to pale yellow liquid.[8][9] A noticeable change in color, such as darkening to a yellow or brown hue, is a strong indicator of degradation. This color change is often due to the formation of oxidized impurities and polymeric byproducts. If you observe a significant color change, it is advisable to re-analyze the purity of the compound before use.
Can I use a stabilizer to prevent the degradation of this compound?
Yes, in some cases, stabilizers can be added to prolong the shelf-life of this compound. Antioxidants, such as butylated hydroxytoluene (BHT), can be effective in preventing oxidation.[10] However, the addition of any stabilizer should be carefully considered, as it may interfere with downstream applications. If you are considering using a stabilizer, it is recommended to consult with the manufacturer or perform small-scale stability studies to ensure compatibility with your specific experimental needs. Some pyridine and pyridone salts have also been shown to act as stabilizers for certain compositions.[11]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the storage and stability of this compound.
Issue 1: Unexpected Impurities Detected in a Freshly Opened Bottle
Possible Causes & Solutions
-
Cause: Improper sealing during previous use or from the manufacturer.
-
Troubleshooting Step:
-
Verify the integrity of the cap and seal. Look for any signs of damage or wear.
-
If the seal is compromised, transfer the remaining product to a new, appropriate container with a secure cap.
-
Before use, re-analyze the purity of the this compound using a suitable analytical method like Gas Chromatography (GC).
-
-
Cause: Exposure to adverse conditions during shipping or initial storage.
-
Troubleshooting Step:
-
Review the shipping and receiving documentation to check for any temperature excursions or delays.
-
If improper handling is suspected, contact the supplier for a replacement.
-
Always store new arrivals under the recommended conditions immediately upon receipt.
-
Issue 2: Rapid Degradation Observed After Opening a New Bottle
Possible Causes & Solutions
-
Cause: Frequent opening and closing of the container, leading to repeated exposure to air and moisture.
-
Troubleshooting Step:
-
Aliquot the this compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Use an inert gas, such as argon or nitrogen, to blanket the headspace of the main container before resealing. This displaces oxygen and moisture.
-
-
Cause: Contamination from sampling equipment.
-
Troubleshooting Step:
-
Ensure that all pipettes, syringes, and other sampling tools are clean, dry, and made of compatible materials.
-
Avoid introducing any potential contaminants into the stock container.
-
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage
This protocol describes the best practice for storing this compound to minimize degradation over time.
Materials:
-
Stock bottle of this compound
-
Multiple small, amber glass vials with PTFE-lined caps
-
Pipettes or a syringe with a needle
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[5]
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully open the main stock bottle of this compound.
-
Using a clean, dry pipette or syringe, dispense the desired aliquot volumes into the smaller amber glass vials.
-
Before capping each vial, gently flush the headspace with a slow stream of inert gas for 10-15 seconds.
-
Immediately and tightly cap each vial.
-
For the main stock bottle, flush the headspace with inert gas before securely resealing.
-
Label all vials and the stock bottle with the chemical name, date of aliquoting, and any other relevant information.
-
Store all containers in a cool (2-8°C), dark location.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline for assessing the purity of this compound. Specific parameters may need to be optimized for your instrument.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, or equivalent) is typically suitable.
GC Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
Procedure:
-
Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram. The peak corresponding to this compound should be the major component.
-
The presence of significant additional peaks may indicate degradation products. The area percentage of the main peak can be used to estimate purity.
Visualizing the Degradation Pathway
The primary degradation pathway of this compound is through oxidation. The following diagram illustrates a simplified representation of this process.
Caption: Simplified oxidative degradation of this compound.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation. |
| Light Exposure | Store in amber glass containers in the dark. | Light can provide the energy to initiate and propagate degradation reactions.[3][4] |
| Atmosphere | Tightly sealed container, preferably with an inert gas headspace. | Minimizes contact with atmospheric oxygen and moisture.[2] |
| Container Material | Amber glass, HDPE (short-term). | Ensures chemical compatibility and prevents light exposure.[5][6] |
| Handling | Aliquot into smaller quantities for frequent use. | Reduces the number of times the bulk material is exposed to the atmosphere. |
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 8. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 9. 2-isobutyl pyridine [flavscents.com]
- 10. Stabilizer (chemistry) - Wikipedia [en.wikipedia.org]
- 11. US5703323A - Pyridine and pyridone stabilizers for hydroxylammonium nitrate and hydroxylamine-containing compositions - Google Patents [patents.google.com]
Technical Support Center: Enhancing Selectivity in Reactions of 2-Isobutylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isobutylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of reactions involving this versatile heterocyclic compound. Our goal is to empower you to achieve higher selectivity and optimize your synthetic outcomes.
Understanding the Reactivity Landscape of this compound
This compound presents a unique set of challenges and opportunities in chemical synthesis. Its reactivity is governed by a combination of electronic and steric factors. The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, electrophilic aromatic substitution is generally difficult and tends to occur at the C3 and C5 positions.[1] The nitrogen atom, with its lone pair of electrons, acts as a basic and nucleophilic center, readily coordinating to Lewis acids and metal catalysts.
The 2-isobutyl group introduces significant steric hindrance around the nitrogen atom and the C3 position, which can be both a challenge and a tool for directing reactivity. Furthermore, the isobutyl side chain itself contains C-H bonds that can be targets for functionalization, adding another layer of complexity to achieving selectivity. This guide will address these nuances in detail.
Troubleshooting Guides: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in C-H Functionalization of the Pyridine Ring
Question: I am attempting a C-H functionalization of this compound, but I am getting a mixture of isomers. How can I improve the selectivity for a specific position (C3, C4, C5, or C6)?
Answer: Achieving high regioselectivity in C-H functionalization of this compound requires a careful selection of catalysts, directing groups, and reaction conditions. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions, but the steric bulk of the 2-isobutyl group can alter this preference.
Potential Causes and Solutions:
-
Steric Hindrance: The isobutyl group at the C2 position significantly hinders attack at the C3 position. For functionalization at more remote positions, this steric hindrance can be leveraged.
-
Electronic Effects: The pyridine nitrogen deactivates the ring towards electrophilic attack and directs nucleophilic/radical attack to the C2 and C4 positions.[1]
Strategies for Improved Selectivity:
| Target Position | Recommended Strategy | Mechanistic Rationale |
| C5-Position | Directed C-H Borylation: Employ an iridium catalyst with a bidentate ligand (e.g., dtbpy) and a boron source like B2pin2. | The iridium catalyst, guided by the pyridine nitrogen, preferentially activates the least sterically hindered C-H bond at the meta-position (C5). |
| C3-Position | Nickel-Catalyzed Alkenylation with a Directive Catalyst: Utilize a nickel catalyst with a bifunctional ligand that can coordinate to both the nickel center and a Lewis acid bound to the pyridine nitrogen.[2] | This strategy overrides the natural C2/C4 electronic bias by forming a macrocyclic transition state that favors C3 activation.[2] |
| C4-Position | Minisci-Type Radical Alkylation: Use a radical source under acidic conditions. | The reaction proceeds through a pyridinium intermediate, which is highly activated towards radical attack at the C2 and C4 positions. The C4 position is often favored due to a combination of electronic activation and reduced steric hindrance compared to the C6 position.[1][3] |
Experimental Protocol: C5-Selective Borylation
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), [Ir(cod)OMe]2 (1.5 mol%), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous methyl tert-butyl ether (MTBE) as the solvent.
-
Add bis(pinacolato)diboron (B2pin2) (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Purify the product by column chromatography on silica gel.
Issue 2: Uncontrolled Halogenation Leading to Multiple Products
Question: I am trying to halogenate this compound with NBS/NCS, but I am observing a mixture of mono- and di-halogenated products, as well as poor regioselectivity. How can I achieve selective mono-halogenation?
Answer: Selective halogenation of pyridines can be challenging due to the activating/deactivating effects of the nitrogen atom and the directing effects of substituents. For this compound, both ring and side-chain halogenation are possible.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Traditional electrophilic halogenation often requires harsh conditions that can lead to over-halogenation and side reactions.
-
Radical vs. Electrophilic Pathways: The choice of halogenating agent and conditions can favor different mechanisms, leading to different regioselectivities.
Strategies for Selective Halogenation:
| Target Product | Recommended Strategy | Mechanistic Rationale |
| 2-Bromo-6-isobutylpyridine | Pyridine N-Oxide Strategy: First, oxidize this compound to the corresponding N-oxide. Then, treat the N-oxide with a halogenating agent like POBr3 or PBr3. | The N-oxide activates the C2 and C6 positions towards nucleophilic attack. Subsequent deoxygenation yields the 2-halo-substituted pyridine. This method provides high regioselectivity for the 2-position.[4] |
| Regioselective Bromination | Halogenation in Hexafluoroisopropanol (HFIP): Use N-bromosuccinimide (NBS) in HFIP as the solvent. | HFIP activates the N-halosuccinimide, enabling mild and regioselective halogenation without the need for a catalyst.[5] |
Experimental Protocol: 2-Bromo-6-isobutylpyridine via N-Oxide
-
N-Oxide Formation: Dissolve this compound (1.0 equiv.) in glacial acetic acid. Add 30% hydrogen peroxide (1.5 equiv.) dropwise at 60-70 °C. Stir for 4-6 hours. Cool the reaction mixture and carefully neutralize with sodium carbonate. Extract the N-oxide with dichloromethane.
-
Bromination: To the crude N-oxide, add phosphorus oxybromide (POBr3) (1.2 equiv.) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Work-up and Purification: Cool the reaction, pour it onto ice, and basify with a strong base (e.g., NaOH). Extract the product with ether and purify by distillation or column chromatography.
Issue 3: Competing Side-Chain vs. Ring Oxidation
Question: When I try to oxidize the isobutyl side chain of this compound, I also get oxidation of the pyridine ring or over-oxidation to the carboxylic acid. How can I selectively oxidize the side chain to the corresponding alcohol or ketone?
Answer: The selective oxidation of the isobutyl side chain in the presence of the pyridine ring is a common challenge. The pyridine ring itself can be susceptible to oxidation, and the benzylic-like position of the side chain can be readily oxidized to a carboxylic acid.
Potential Causes and Solutions:
-
Overly Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid can lead to over-oxidation.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote ring oxidation and over-oxidation of the side chain.
Strategies for Selective Side-Chain Oxidation:
| Target Product | Recommended Strategy | Mechanistic Rationale |
| 2-(1-Hydroxy-2-methylpropyl)pyridine | Selenium Dioxide Oxidation: Use a stoichiometric amount of selenium dioxide (SeO2) in a suitable solvent like dioxane or a mixture of acetic acid and water. | SeO2 is a relatively mild oxidizing agent that is known for the selective oxidation of allylic and benzylic C-H bonds to alcohols. |
| 2-(2-Methylpropanoyl)pyridine (Ketone) | Catalytic Oxidation with a Heteropolyacid: Employ a vanadium-substituted heteropolyacid catalyst in the presence of an oxygen source like hydrogen peroxide. | These catalysts can be tuned to selectively oxidize the benzylic-like C-H bond to a ketone under milder conditions than traditional strong oxidants. |
Experimental Protocol: Selective Oxidation to the Alcohol with SeO2
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (10:1).
-
Add selenium dioxide (1.1 equiv.) to the solution.
-
Heat the mixture to reflux (around 100 °C) for 6-8 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture and filter to remove the selenium byproduct.
-
Extract the filtrate with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How does the isobutyl group affect the basicity of the pyridine nitrogen?
The isobutyl group is an electron-donating group, which slightly increases the electron density on the pyridine ring and at the nitrogen atom. This makes this compound slightly more basic than pyridine itself. However, the steric bulk of the isobutyl group can hinder the approach of bulky Lewis acids or electrophiles to the nitrogen lone pair.[6][7][8][9][10]
Q2: I am having trouble purifying my functionalized this compound product from regioisomers. What are the best purification strategies?
Separating regioisomers of substituted pyridines can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a C18 or phenyl-hexyl column, is often the most effective method for separating isomers.[11]
-
Flash Chromatography Optimization: If using traditional column chromatography, a very slow gradient of a carefully selected solvent system (sometimes using a mixture of three or more solvents) and a slow flow rate can improve separation.[11][12]
-
Crystallization: If your product is a solid, fractional crystallization can be an effective purification technique.
Q3: Can I selectively functionalize the terminal methyl groups of the isobutyl side chain?
Direct selective functionalization of the terminal methyl groups is challenging. However, a two-step approach is often effective:
-
Side-Chain Lithiation: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or t-butyllithium to deprotonate the benzylic-like C-H bond of the isobutyl group.[13][14][15]
-
Reaction with an Electrophile: The resulting carbanion can then be reacted with a suitable electrophile to introduce a functional group. Further manipulation of this newly introduced group can lead to functionalization at the desired position.
Visualizing Reaction Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate key concepts and workflows discussed in this guide.
Diagram 1: General Reactivity of this compound
A summary of the main reaction pathways for this compound.
Diagram 2: Workflow for Selective C5-Borylation
Step-by-step workflow for achieving C5-selective borylation.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [PDF] Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. | Semantic Scholar [semanticscholar.org]
- 14. (PDF) Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines (2012) | Keith Smith | 13 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-Pyridyl Boron Reagents
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-pyridyl boron reagents. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these valuable yet notoriously unstable coupling partners. Here, we will dissect common experimental issues, provide robust troubleshooting strategies, and answer frequently asked questions, all grounded in mechanistic principles to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Failures
This section is formatted to address specific problems you might be observing at the bench.
Question 1: My reaction yield is low, and I'm recovering a significant amount of my starting aryl halide. What's the likely cause?
Answer:
This is a classic symptom of poor reactivity or decomposition of the 2-pyridyl boron reagent. The primary culprit is often protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2][3] 2-Pyridylboronic acids are particularly susceptible to this process.[4][5][6] Another potential issue is a slow rate of transmetalation, a key step in the catalytic cycle.[1][7]
Immediate Troubleshooting Steps:
-
Assess Your Boron Reagent's Stability: If you are using 2-pyridylboronic acid, its decomposition is highly probable. Consider switching to a more stable derivative.
-
Strictly Anhydrous & Degassed Conditions: Ensure your solvent and reagents are free of water and oxygen. While Suzuki couplings can be run in aqueous media, the presence of excess protons can facilitate protodeboronation.
-
Re-evaluate Your Base: The choice of base is critical. A base that is too strong or too weak can be detrimental. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH).
Workflow for Diagnosing the Issue:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I've switched to a stabilized 2-pyridyl boron reagent, but my yields are still inconsistent. What should I optimize next?
Answer:
Even with stabilized reagents like MIDA boronates or organotrifluoroborates, the reaction conditions must be finely tuned.[8][9] Inconsistent yields often point to suboptimal catalyst performance or inefficient release of the active boronic acid.
Key Parameters for Optimization:
-
Catalyst System (Palladium Precatalyst & Ligand): The choice of ligand is crucial. The nitrogen on the 2-pyridyl ring can coordinate to the palladium center and inhibit catalysis.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.[10]
-
Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species. Common choices include dioxane, toluene, or THF, often with some water as a co-solvent to facilitate the dissolution of the base.[11]
-
Temperature: Higher temperatures can increase reaction rates but may also accelerate the decomposition of sensitive reagents. A temperature screening (e.g., 65-110 °C) is advisable to find the optimal balance.[1]
Optimized Reaction Parameter Comparison:
| Parameter | Standard Conditions | Optimized for 2-Pyridyl Reagents | Rationale |
| Boron Reagent | Arylboronic Acid | 2-Pyridyl MIDA boronate or trifluoroborate | Enhanced stability, slow release of the active reagent.[8][9] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos | Bulky ligands promote reductive elimination and prevent catalyst inhibition.[10] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Can influence the rate of MIDA deprotection and the overall catalytic cycle. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or THF/H₂O | Can affect reagent solubility and catalyst stability. |
| Temperature | 80-100 °C | 65-110 °C (requires optimization) | Balances reaction rate against reagent decomposition.[1] |
Frequently Asked Questions (FAQs)
Question 3: What is protodeboronation, and why are 2-pyridylboronic acids so uniquely susceptible?
Answer:
Protodeboronation is a chemical process where a proton (H⁺) cleaves the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2] This is a common and detrimental side reaction in Suzuki couplings.
The heightened instability of 2-pyridylboronic acid stems from a unique intramolecular mechanism. Under neutral pH conditions, the molecule can exist as a zwitterion , with a positively charged pyridinium nitrogen and a negatively charged boronate. This zwitterionic form is primed for rapid, unimolecular fragmentation of the C-B bond.[2][3] Counterintuitively, adding a strong acid or base can shift the equilibrium away from this highly reactive zwitterion, sometimes slowing the rate of protodeboronation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. New Way To Protect Unstable Boron Reagents | Latest News | Chemical & Engineering News [pubsapp.acs.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Purification Techniques for 2-Isobutylpyridine
Welcome to the technical support center for 2-isobutylpyridine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties and common challenges associated with this compound.
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is critical for selecting and optimizing a purification strategy. The most important parameters are its boiling point, solubility, and density. These properties dictate whether distillation, extraction, or chromatography will be most effective.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [2] |
| Boiling Point | 181 °C @ 760 mmHg | [3][4] |
| 110-111 °C @ 55 mmHg | [1][3] | |
| Density | 0.894 - 0.900 g/cm³ @ 25 °C | [3] |
| Refractive Index | 1.480 - 1.486 @ 20 °C | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [1][3] |
| Appearance | Colorless to pale yellow liquid. |[3] |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include:
-
Isomeric Pyridines: Synthesis routes can sometimes yield other isomers like 3- or 4-isobutylpyridine, which can have very similar boiling points, making simple distillation challenging[5].
-
Unreacted Starting Materials: Depending on the synthetic route, precursors may remain in the crude product[6].
-
Water: Pyridine and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere. Water can form azeotropes with pyridines, complicating purification by distillation[7].
-
Oxidation/Degradation Products: Exposure to air or high temperatures can lead to the formation of colored impurities or polymeric materials[7].
Q3: Is this compound hazardous, and what precautions should I take?
A3: Yes, proper safety measures are essential. This compound is a flammable liquid and vapor[1]. It can cause skin and serious eye irritation and may cause respiratory irritation[2]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8][9]. Review the Safety Data Sheet (SDS) thoroughly before beginning any work.
Purification Workflow Decision Guide
The choice of purification technique is dictated by the nature and quantity of impurities. This flowchart provides a general decision-making framework.
Caption: General purification strategy for this compound.
Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Issue 1: My distilled this compound is still contaminated with an isomer.
-
Question: I performed a distillation, but GC-MS analysis shows contamination with a structural isomer that has a very similar boiling point. How can I separate them?
-
Causality: Simple distillation is ineffective for separating liquids with boiling points that differ by less than 25 °C[10]. The vapor pressure of the two isomers is too similar, meaning the vapor produced during boiling has a composition nearly identical to the liquid.
-
Solution: You must use high-efficiency fractional distillation . This technique uses a fractionating column inserted between the distillation flask and the condenser. The column is packed with material (e.g., Raschig rings, Vigreux indentations) that provides a large surface area. This creates a series of mini-distillations, known as theoretical plates, allowing for a gradual enrichment of the more volatile component as the vapor rises[11]. For a successful separation, use a long, well-insulated column and maintain a slow, steady distillation rate to establish a proper temperature gradient.
Issue 2: The final product is a pale yellow or brown color, not colorless.
-
Question: After distillation, my this compound has a distinct yellow/brown tint. What causes this and how can I fix it?
-
Causality: Discoloration in pyridines is often due to the presence of trace amounts of oxidation or polymerization products[7]. This can happen if the crude material is old or if the distillation was performed at an excessively high temperature, especially in the presence of air.
-
Solution:
-
Pre-treatment: Before distillation, stir the crude material with activated charcoal (approx. 1-2% by weight) for an hour and then filter it. The charcoal will adsorb many of the colored, non-volatile impurities.
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point significantly (e.g., 110-111 °C @ 55 mmHg)[1]. This minimizes thermal stress on the compound, reducing the rate of degradation and preventing the formation of new colored impurities.
-
Inert Atmosphere: Ensure your distillation apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation at high temperatures.
-
Caption: Troubleshooting workflow for discolored product.
Issue 3: My sample contains water.
-
Question: My NMR spectrum shows a broad peak for water. How do I effectively dry this compound?
-
Causality: Pyridines are hygroscopic and can form minimum-boiling azeotropes with water, making complete removal by standard distillation impossible[7].
-
Solution: A two-step chemical drying process followed by distillation is required.
-
Pre-drying: For significant water content, first treat the crude this compound with solid potassium hydroxide (KOH) pellets. Let it stand overnight, then decant the liquid. KOH is an effective and inexpensive desiccant for basic compounds.
-
Final Drying & Distillation: Add a more powerful drying agent like calcium hydride (CaH₂) to the decanted liquid. Reflux the mixture for several hours under an inert atmosphere. The CaH₂ will react irreversibly with any remaining water. Following the reflux, distill the this compound directly from the CaH₂. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the apparatus is not sealed and is properly vented.
-
Experimental Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed for separating this compound from close-boiling impurities.
-
Drying (Pre-treatment): If water is suspected, decant the crude this compound from KOH pellets into a round-bottom flask suitable for distillation. Add calcium hydride (CaH₂, ~5 g/L).
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a Vigreux or packed column (minimum 30 cm). Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the distillation flask and place it in a heating mantle.
-
Wrap the distillation column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).
-
Connect the condenser to a chilled water supply.
-
Connect the receiving flask assembly to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum to the desired pressure (e.g., 55 mmHg).
-
Gradually heat the distillation pot.
-
Observe the vapor rising through the column. Allow a reflux ring to stabilize in the column for at least 30 minutes before collecting any distillate. This is crucial for establishing the separation equilibrium.
-
Collect a small forerun fraction (first few mL) which may contain more volatile impurities.
-
Carefully monitor the head temperature. Collect the main fraction distilling at a constant temperature (target: 110-111 °C @ 55 mmHg)[1][3].
-
Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the pot.
-
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a tightly sealed container to prevent moisture uptake.
Protocol 2: Preparative Column Chromatography
This method is useful for removing non-volatile or highly polar/non-polar impurities.
-
Stationary Phase Selection: Use silica gel (230-400 mesh) for standard purification. Silica is slightly acidic and works well for separating basic compounds like pyridines with an appropriate eluent system.
-
Eluent System Selection:
-
The goal is to find a solvent system where this compound has an Rf value of ~0.3 on a TLC plate.
-
Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A typical starting point could be 95:5 Hexanes:Ethyl Acetate.
-
To prevent streaking of the basic pyridine on the acidic silica, it is common practice to add a small amount of a tertiary amine like triethylamine (~0.5-1%) to the eluent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (λ = 254 nm)[12].
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 4. 2-isobutyl pyridine [flavscents.com]
- 5. 4-Isobutylpyridine [webbook.nist.gov]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. physik.hu-berlin.de [physik.hu-berlin.de]
Technical Support Center: Strategies for 2-Isobutylpyridine Reactions
Welcome to the technical support center for optimizing reactions involving 2-isobutylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this important heterocyclic compound. Here, we consolidate field-proven insights and troubleshooting strategies to enhance reaction efficiency, yield, and purity.
Part A: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of this compound and related alkylpyridines. The question-and-answer format is designed to provide direct solutions to practical laboratory challenges.
Issue 1: Low or No Yield of this compound
Question: My reaction to synthesize this compound is resulting in very low yields or failing completely. What are the common causes and how can I fix this?
Answer: Low yields in 2-alkylpyridine synthesis often stem from several core issues: inefficient activation of the starting materials, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Causality & Solution — Grignard Reagent Issues: When using a Grignard-based approach (e.g., reacting a 2-halopyridine with isobutylmagnesium bromide), the quality of the Grignard reagent is paramount.
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
In Situ Formation: Preparing the Grignard reagent in situ is often preferable.[1] Use of an auxiliary reagent like ethyl bromide can help initiate the reaction between magnesium and the alkyl halide.[2]
-
Alternative Metals: If magnesium fails, other metals can be used to generate similar organometallic reagents.[1]
-
-
Causality & Solution — C-H Activation Challenges: Direct C-H alkylation of pyridine is an atom-economical but challenging approach.
-
Catalyst Choice: The choice of catalyst is critical. Palladium-catalyzed reactions have shown success in the C-H alkylation of pyridine derivatives.[3][4] Rhodium(I) catalysts have also been employed for the ortho-alkylation of pyridines, often requiring a substituent ortho to the nitrogen to proceed efficiently.[5]
-
Ligand Effects: For transition metal-catalyzed reactions, the ligand plays a crucial role. For instance, in nickel-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been used to direct the regioselectivity of alkylation.[6][7]
-
Activation of Pyridine Ring: Pyridine can be activated by forming the N-oxide. The N-oxide is more reactive towards both electrophiles and nucleophiles.[8] Subsequent reaction with a Grignard reagent, followed by deoxygenation, can yield the 2-substituted product.[9][10]
-
Issue 2: Poor Regioselectivity (Formation of 4-Isobutylpyridine or other isomers)
Question: My reaction is producing a mixture of isomers, primarily the C4-alkylated product instead of the desired Cthis compound. How can I improve C2 selectivity?
Answer: Regioselectivity is a well-documented challenge in pyridine functionalization.[11][12][13] The electronic properties of the pyridine ring make it susceptible to attack at the C2, C4, and C6 positions.
-
Causality & Solution — Steric Hindrance:
-
Bulky Reagents: Using sterically bulky reagents can favor attack at the less hindered C4 position. Conversely, to favor C2, conditions that involve coordination to the nitrogen atom are often employed.
-
Blocking Groups: A powerful strategy is to use a removable blocking group. For instance, an ortho-silyl group can direct alkylation and later be removed.[5] Another approach involves using a blocking group on the nitrogen atom, derived from inexpensive materials like maleic acid, to direct functionalization specifically to the C4 position, which, while not ideal for C2 synthesis, highlights the principle of blocking groups for controlling regioselectivity.[12][13][14]
-
-
Causality & Solution — Reaction Mechanism Control:
-
Directed C-H Activation: Many transition-metal-catalyzed methods utilize the pyridine nitrogen as a directing group to achieve ortho-C-H activation, leading to high C2 selectivity.[8][15]
-
Pyridine N-Oxide Strategy: As mentioned previously, converting pyridine to its N-oxide derivative is a classic and effective method to achieve C2-alkylation. The N-oxide directs Grignard reagents or other nucleophiles predominantly to the C2 position.[9][10] The subsequent removal of the oxygen atom (e.g., with acetic anhydride treatment at high temperatures) yields the 2-alkylpyridine.[9]
-
Issue 3: Formation of Side Products and Purification Difficulties
Question: I am observing significant side product formation, making the purification of this compound difficult. What are these side products and how can I minimize them?
Answer: Side reactions often involve over-alkylation, dimerization, or reactions with the solvent.
-
Causality & Solution — Over-alkylation:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to dialkylation.
-
Slow Addition: Add the alkylating agent (e.g., Grignard reagent) slowly and at a controlled temperature to minimize localized high concentrations that can promote multiple additions.
-
-
Causality & Solution — Homocoupling/Dimerization:
-
This can occur with organometallic intermediates. Optimizing the catalyst system and reaction conditions (temperature, concentration) can mitigate this.
-
-
Causality & Solution — Purification:
-
Chromatography: Column chromatography is often necessary for separating isomers and other impurities. A solvent system of ethyl acetate in hexanes is a common starting point.
-
Distillation: this compound has a boiling point of approximately 181°C at atmospheric pressure and 110-111°C at 55 mmHg.[16][17] Fractional distillation can be an effective purification method if the boiling points of the impurities are sufficiently different.
-
Part B: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
For lab-scale synthesis, the reaction of 2-bromopyridine or 2-chloropyridine with isobutylmagnesium bromide (a Grignard reagent) is a common and relatively reliable method.[1][2] Another highly effective route is the activation of pyridine as pyridine N-oxide, followed by reaction with the Grignard reagent and subsequent deoxygenation.[9][10] This latter method often provides excellent regioselectivity for the C2 position.
Q2: How can I choose the best catalyst for a C-H alkylation approach?
The choice of catalyst depends heavily on the specific reaction type.
-
Palladium catalysts are widely used for various C-H functionalization reactions, including the alkylation of 2-phenylpyridines with alkyl iodides.[3][4]
-
Nickel catalysts , often in combination with a Lewis acid co-catalyst, can be used for the addition of pyridine across alkenes, although controlling regioselectivity can be a challenge.[6][7]
-
Rhodium catalysts have been shown to be effective for the ortho-alkylation of pyridines, particularly when a substituent is already present at the ortho position.[5]
-
Rare-earth metal complexes are emerging as efficient catalysts for the ortho-C-H alkylation of 2-alkylpyridines with olefins.[15]
Q3: What analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction, as it can separate volatile components (starting material, product, isomers, byproducts) and provide mass information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and assessing its purity after isolation.
Part C: Optimized Protocols & Methodologies
Protocol 1: Synthesis via Grignard Reaction with 2-Bromopyridine
This protocol describes a standard procedure for the synthesis of this compound using a Grignard reagent.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, place a solution of isobutyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with 2-Bromopyridine: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Data Summary: Catalyst Comparison for Pyridine Alkylation
The following table summarizes different catalytic systems used for pyridine alkylation, highlighting the diversity of approaches.
| Catalyst System | Alkylating Agent | Position | Yield | Reference |
| Ni(cod)₂ / IPr / MAD | 1-Octene | C4 | Good | [7] |
| [RhCl(coe)₂]₂ / PCy₃·HCl | 3,3-Dimethylbutene | C2 (ortho) | 91% | [5] |
| Pd(OAc)₂ / Ag₂CO₃ | Alkyl Iodides | C-H (ortho) | 64% | [3] |
| Rare-earth alkyl complexes | Alkenes | C2 (ortho) | up to 99% | [15] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; MAD = Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide); coe = cyclooctene; PCy₃ = Tricyclohexylphosphine
Part D: Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for troubleshooting low-yield reactions in this compound synthesis.
Caption: A decision tree for diagnosing and resolving low-yield issues.
General Reaction Pathways for 2-Alkylation
This diagram illustrates two primary strategies for synthesizing 2-alkylpyridines.
References
- 1. US4614833A - 2-halo-pyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 17. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Confirmation of Synthesized 2-Isobutylpyridine
For researchers and professionals in drug development and fine chemical synthesis, the unambiguous confirmation of a target molecule's identity is not merely a procedural step but the bedrock of scientific validity. The synthesis of a molecule like 2-isobutylpyridine (C₉H₁₃N), a substituted pyridine derivative, requires a rigorous, multi-faceted analytical approach to move forward with confidence. Relying on a single analytical technique is fraught with risk, as impurities or isomeric byproducts can easily mislead interpretations.
This guide provides an in-depth comparison of the primary analytical methods for confirming the identity and assessing the purity of synthesized this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system where orthogonal methods converge to provide an irrefutable structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[1] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of unique carbon atoms and their functional group identity (alkane, aromatic, etc.).[2] Together, they provide a molecular "blueprint" that is highly specific to the target structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl group. The integration of these signals should correspond to the number of protons in each environment, while the splitting patterns (multiplicity) reveal an atom's neighbors, a concept known as spin-spin coupling.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shift of these peaks is highly indicative of the carbon's hybridization and electronic environment.[2][3]
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 | Doublet | H at C6 (Pyridine) |
| ¹H | ~7.6 | Triplet of doublets | H at C4 (Pyridine) |
| ¹H | ~7.1-7.2 | Multiplet | H at C3 & C5 (Pyridine) |
| ¹H | ~2.7 | Doublet | -CH₂- (Isobutyl) |
| ¹H | ~2.1 | Multiplet | -CH- (Isobutyl) |
| ¹H | ~0.9 | Doublet | -CH₃ (x2) (Isobutyl) |
| ¹³C | ~162 | Singlet | C2 (Pyridine, substituted) |
| ¹³C | ~149 | Singlet | C6 (Pyridine) |
| ¹³C | ~136 | Singlet | C4 (Pyridine) |
| ¹³C | ~122 | Singlet | C5 (Pyridine) |
| ¹³C | ~120 | Singlet | C3 (Pyridine) |
| ¹³C | ~45 | Singlet | -CH₂- (Isobutyl) |
| ¹³C | ~29 | Singlet | -CH- (Isobutyl) |
| ¹³C | ~22 | Singlet | -CH₃ (x2) (Isobutyl) |
| Note: Chemical shifts are approximate and can vary based on the solvent and instrument. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized, purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (0 ppm), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected values for this compound.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] Its primary role in identity confirmation is to verify the molecular weight of the synthesized compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.[5]
Expertise & Causality: Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner.[4][6] The molecular ion (M⁺) peak confirms the molecular weight, while the fragmentation pattern provides a structural fingerprint that can be compared against spectral libraries like NIST.[7] The monoisotopic mass of this compound (C₉H₁₃N) is approximately 135.10 Da.[8]
Expected MS Fragmentation Data for this compound
| m/z Value | Relative Intensity | Putative Fragment | Significance |
| 135 | High | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |
| 120 | Moderate | [M - CH₃]⁺ | Loss of a methyl group |
| 93 | High | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement |
| 92 | High | [M - C₃H₇]⁺ | Loss of a propyl radical |
| Data derived from NIST and PubChem spectral libraries.[7] |
Visualizing Fragmentation
The fragmentation of the this compound molecular ion can be visualized to understand the origin of the major observed peaks.
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.[5]
-
GC Method:
-
Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Use Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 60°C for 2 min), then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes. This ensures separation of volatile impurities from the main product.[5]
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: Set to 230°C.
-
Scan Range: Scan from m/z 35 to 300 to capture the molecular ion and key fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Compare the resulting mass spectrum against a reference library (e.g., NIST) and verify the presence of the M⁺ peak at m/z 135 and the characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: While not sufficient for full structure elucidation on its own, FTIR is an excellent complementary technique. It quickly confirms the presence of the pyridine ring (C=C and C=N stretching) and the alkyl (C-H stretching and bending) components of this compound.[9] The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) can be equally informative, ruling out hydroxylated impurities. Pyridine and its derivatives have characteristic absorption bands that can be used for identification.[10][11][12][13]
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Isobutyl group) |
| ~1600, ~1580, ~1470, ~1430 | C=C and C=N Stretch | Aromatic (Pyridine ring) |
| 1465 | C-H Bend | -CH₂- and -CH₃- (Isobutyl) |
| 1385 & 1370 | C-H Bend | Gem-dimethyl split (Isobutyl) |
| ~750 | C-H Out-of-plane Bend | 2-substituted Pyridine |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr).
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid sample directly onto the crystal. This is often the simplest method.[7]
-
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption peaks and compare their wavenumbers to the expected values for the functional groups in this compound.
An Orthogonal, Self-Validating Workflow
No single technique provides absolute certainty. A robust confirmation strategy relies on an orthogonal approach, where each method validates the others from a different analytical perspective.
Caption: Integrated workflow for the orthogonal confirmation of this compound.
Comparative Summary of Analytical Methods
| Technique | Primary Information | Strengths | Limitations | Role in Confirmation |
| NMR Spectroscopy | Molecular Structure (C-H Framework) | Unambiguous structural elucidation; provides connectivity data.[1] | Lower sensitivity; requires pure sample for clear interpretation. | Definitive: Confirms the precise arrangement of atoms. |
| Mass Spectrometry | Molecular Weight & Fragmentation | High sensitivity; confirms molecular formula; excellent for purity via GC-MS.[14][15] | Isomers can have identical mass; fragmentation may not always be definitive. | Essential: Verifies the correct molecular weight and provides structural clues. |
| FTIR Spectroscopy | Functional Groups | Fast, non-destructive, simple to operate; good for identifying key bonds.[9] | Provides limited structural information; not suitable for complex mixtures. | Supportive: Confirms presence of pyridine and alkyl groups and absence of unexpected functionalities. |
| Gas Chromatography | Purity & Separation | Excellent separation efficiency for volatile compounds; quantitative analysis.[16] | Sample must be thermally stable and volatile; provides no structural information alone. | Crucial: Assesses the purity of the synthesized material before further analysis. |
By integrating these techniques, a researcher can build a comprehensive and irrefutable case for the identity of synthesized this compound. NMR provides the structural blueprint, MS confirms the molecular weight, FTIR verifies the functional groups, and GC assesses the sample's purity. This orthogonal, self-validating approach ensures the integrity of the research and the reliability of any subsequent applications of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 4. tutorchase.com [tutorchase.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]
- 9. cet-science.com [cet-science.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. 2-Isobutyl-4-methylpyridine [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Assessment of 2-Isobutylpyridine: A Comparative Analysis of Analytical Techniques
Introduction: The Critical Role of Purity in 2-Isobutylpyridine Applications
This compound is a key heterocyclic aromatic compound, serving as a vital building block in the synthesis of numerous pharmaceuticals and agrochemicals. The purity of this intermediate is not a trivial matter; it is a critical parameter that directly influences the safety, efficacy, and stability of the final active pharmaceutical ingredients (APIs) and crop protection agents. The presence of even trace amounts of impurities, such as structural isomers (e.g., 3- and 4-isobutylpyridine) or process-related byproducts, can introduce undesirable toxicological profiles or interfere with downstream reactions.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for the purity assessment of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and reliable analytical strategy. We will explore the strengths and applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Gold Standard for Volatile Impurities
For a volatile compound like this compound, Gas Chromatography (GC) is the quintessential analytical tool. Its high resolving power and sensitivity are exceptionally well-suited for separating and quantifying closely related volatile impurities.
The Principle of Separation in GC
In GC, a liquid sample is vaporized and swept by an inert carrier gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the sample's components between the two phases. Compounds that interact more strongly with the stationary phase travel more slowly, leading to their separation. A detector at the column's exit registers the eluted components, producing a chromatogram.
Field-Proven Protocol: GC-FID for this compound Purity
Objective: To accurately determine the purity of a this compound sample and quantify any volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Methodology:
-
Sample Preparation: Create a stock solution by dissolving a precisely weighed amount of the this compound sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 10 mg/mL. Prepare a series of calibration standards using a certified reference standard of this compound.
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial 70 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL with a 50:1 split ratio.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more rigorous quantification, a calibration curve generated from the reference standards is used.
Expert Rationale for Methodological Choices
-
DB-5 Column: This non-polar column is a versatile and robust choice, effectively separating compounds based on their boiling points, which is ideal for resolving isomers of alkylpyridines.
-
Flame Ionization Detector (FID): The FID is highly sensitive to hydrocarbons and provides a wide linear dynamic range, making it perfect for quantifying organic impurities at low levels.
-
Split Injection: A high split ratio prevents column overload and ensures sharp, symmetrical peaks, which is critical for accurate integration and resolution of closely eluting impurities.
-
Temperature Programming: A temperature ramp is essential for ensuring the timely elution of both the target analyte and any less volatile impurities, providing a comprehensive impurity profile.
Visualizing the GC Workflow
Caption: A streamlined workflow for the purity assessment of this compound using GC-FID.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Broader Impurity Profiling
While GC excels with volatile compounds, HPLC is indispensable for detecting non-volatile or thermally unstable impurities.[1]
The Principle of Separation in HPLC
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed within a column. By manipulating the mobile phase composition and stationary phase chemistry, a high degree of selectivity can be achieved.
Field-Proven Protocol: Reversed-Phase HPLC with UV Detection
Objective: To quantify this compound and detect potential non-volatile impurities.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
Methodology:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~2) is a common choice.[2] The acidic pH ensures the pyridine nitrogen is protonated, leading to better peak shapes.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm (a typical absorbance maximum for the pyridine ring)
-
-
Data Analysis: Purity is calculated based on the relative area of the main peak.
Expert Rationale for Methodological Choices
-
C18 Column: This is the workhorse of reversed-phase chromatography, separating molecules based on their hydrophobicity. It provides excellent retention and separation for a wide range of organic molecules.
-
Acidified Mobile Phase: The addition of an acid to the mobile phase improves the peak shape of basic compounds like pyridines by preventing tailing.[3]
-
UV Detection: The pyridine ring in this compound has a strong UV chromophore, allowing for sensitive detection.
Visualizing the HPLC Workflow
Caption: A standard workflow for the purity assessment of this compound using HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
NMR spectroscopy is a powerful tool for structural elucidation and can be used for highly accurate quantitative analysis (qNMR).[4][5] It is considered a primary ratio method of measurement, as the signal area is directly proportional to the number of nuclei.[6]
The Principle of qNMR
By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a calibration curve.[7]
Field-Proven Protocol: ¹H qNMR for Absolute Purity
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum. It is crucial to use a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full magnetization recovery between scans, which is essential for accurate integration.
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
Expert Rationale for Methodological Choices
-
Internal Standard: The use of a certified internal standard is the cornerstone of qNMR, providing a direct comparison for quantification. The standard should have signals that do not overlap with the analyte's signals.
-
Long Relaxation Delay: This is a critical parameter for accurate quantification. Insufficient relaxation will lead to signal saturation and an underestimation of the purity.
Mass Spectrometry (MS): Unambiguous Impurity Identification
Mass Spectrometry is an unparalleled technique for the identification of unknown impurities.[8] It provides molecular weight information and, with high-resolution instruments, can help determine the elemental composition of an impurity.[9]
The Power of GC-MS
When coupled with GC, MS becomes an even more powerful tool. GC separates the individual components of a mixture, and the mass spectrometer provides a mass spectrum for each, allowing for confident identification by searching against spectral libraries (e.g., NIST).[10]
Comparative Summary of Analytical Techniques
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Primary Use | Purity of volatile compounds | Purity of non-volatile compounds | Absolute purity and structural confirmation | Impurity identification |
| Sensitivity | High (ppm to ppb) | Moderate to High (ppm) | Lower (requires mg amounts) | Very High (ppb to ppt) |
| Quantification | Relative (Area %), Calibrated | Relative (Area %), Calibrated | Absolute (with internal standard) | Primarily qualitative; can be quantitative |
| Strengths | High resolution for isomers | Broad applicability | No reference standard of the analyte needed | Definitive identification |
| Limitations | Only for thermally stable, volatile compounds | Method development can be complex | Lower throughput, higher cost | Isomer separation can be difficult |
Conclusion: A Multi-Technique Approach for Comprehensive Purity Assessment
A robust purity assessment of this compound relies on a thoughtful and integrated application of multiple analytical techniques. GC-FID is the workhorse for routine quality control of volatile impurities. HPLC provides a complementary method for a broader range of potential contaminants. qNMR offers an orthogonal and absolute measure of purity, invaluable for reference standard characterization. Finally, GC-MS is the definitive tool for identifying unknown impurities. By leveraging the strengths of each of these techniques, researchers and developers can ensure the highest quality of this compound, safeguarding the integrity of their downstream processes and final products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. almacgroup.com [almacgroup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthetic Routes of 2-Isobutylpyridine for Researchers and Pharmaceutical Scientists
Introduction: The Significance of 2-Isobutylpyridine
This compound, a substituted pyridine derivative, is a molecule of significant interest in the pharmaceutical and agrochemical industries. Its structural motif is a key component in a variety of biologically active compounds. The strategic placement of the isobutyl group at the 2-position of the pyridine ring can critically influence the molecule's pharmacological properties, including its efficacy, selectivity, and metabolic stability. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is a topic of considerable importance for process chemists and medicinal chemists alike.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in a research and development context.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly approached through three distinct strategies: the functionalization of a pre-formed pyridine ring, the construction of the pyridine ring with the isobutyl substituent in place, and modern C-H activation techniques. This guide will focus on the most common and practical methods employed in both laboratory and industrial settings:
-
Alkylation of 2-Picoline: A classical and direct approach utilizing a readily available starting material.
-
Grignard Reagent-Based Methods: Versatile strategies involving either the addition to a pyridine N-oxide or a transition metal-catalyzed cross-coupling with a 2-halopyridine.
-
Radical Alkylation (Minisci Reaction): A powerful method for the direct C-H functionalization of the pyridine nucleus.
The following sections will provide a detailed examination of each of these routes, including their chemical logic, experimental protocols, and a comparative summary of their key performance indicators.
Route 1: Alkylation of 2-Picoline
This method is perhaps the most intuitive approach to this compound, starting from the inexpensive and commercially available 2-methylpyridine (2-picoline). The core principle of this synthesis lies in the deprotonation of the acidic methyl group of 2-picoline to form a nucleophilic picolyl anion, which is then quenched with an appropriate isobutyl electrophile.
Causality Behind Experimental Choices
The acidity of the methyl protons of 2-picoline (pKa ≈ 34) necessitates the use of a strong, non-nucleophilic base for efficient deprotonation.[1] Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose due to their high basicity. The reaction is typically conducted at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring. The choice of an isobutyl halide, such as isobutyl bromide, as the electrophile allows for the direct installation of the desired isobutyl group.
Experimental Protocol
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes to the stirred THF.
-
Add 2-picoline dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. The solution should turn a deep red or brown color, indicating the formation of the picolyl anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add isobutyl bromide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Diagram of the Reaction Pathway
Caption: Alkylation of 2-picoline to this compound.
Route 2: Grignard Reagent-Based Methods
Grignard reagents offer a powerful and versatile platform for the formation of carbon-carbon bonds. In the context of this compound synthesis, two primary strategies are employed: the addition of an isobutyl Grignard reagent to pyridine N-oxide and the transition metal-catalyzed cross-coupling of an isobutyl Grignard reagent with a 2-halopyridine.
2A. Addition to Pyridine N-oxide
This method leverages the altered reactivity of the pyridine ring upon N-oxidation. The electron-withdrawing nature of the N-oxide group activates the C2 and C6 positions towards nucleophilic attack.
Pyridine N-oxide is readily prepared by the oxidation of pyridine. The subsequent addition of a Grignard reagent, such as isobutylmagnesium bromide, proceeds with high regioselectivity at the 2-position. The resulting dihydropyridine intermediate is not aromatic and requires a subsequent step to restore aromaticity. This is typically achieved by treatment with a dehydrating agent or by an oxidative workup.
Materials:
-
Pyridine N-oxide
-
Isobutylmagnesium bromide in diethyl ether
-
Anhydrous diethyl ether
-
Phosphorus trichloride (PCl₃) or acetic anhydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of pyridine N-oxide in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of isobutylmagnesium bromide in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture back to 0 °C and slowly add phosphorus trichloride or acetic anhydride to effect the rearomatization.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
2B. Kumada Cross-Coupling
The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2][3] This method provides a direct route to this compound from a 2-halopyridine.
2-Bromopyridine or 2-chloropyridine serve as effective electrophilic partners in this reaction. A palladium or nickel catalyst, often with a phosphine ligand, is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand can significantly impact the reaction efficiency and yield.
Materials:
-
2-Bromopyridine
-
Isobutylmagnesium bromide in THF
-
Palladium(II) acetylacetonate [Pd(acac)₂] or Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium or nickel catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with nitrogen several times.
-
Add anhydrous THF and stir to dissolve the catalyst complex.
-
Add 2-bromopyridine to the catalyst solution.
-
Slowly add the isobutylmagnesium bromide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Diagram of the Grignard-Based Pathways
Caption: Two Grignard-based routes to this compound.
Route 3: Radical Alkylation (Minisci Reaction)
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyridine.[1] It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring.
Causality Behind Experimental Choices
The reaction proceeds under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. The isobutyl radical can be generated from various precursors, such as pivalic acid (which generates the tert-butyl radical, a close analogue) or by other radical initiation methods. A silver nitrate/ammonium persulfate system is a classic combination for generating alkyl radicals via oxidative decarboxylation. The reaction typically affords a mixture of 2- and 4-isomers, with the 2-isomer often being the major product.
Experimental Protocol (Analogous to 2-tert-butylpyridine synthesis)
Materials:
-
Pyridine
-
Pivalic acid (as a source of tert-butyl radicals, analogous to an isobutyl source)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve pyridine and pivalic acid in a mixture of water and dichloromethane.
-
Add sulfuric acid to protonate the pyridine.
-
Add a solution of silver nitrate in water.
-
Heat the mixture and add a solution of ammonium persulfate in water dropwise over a period of time.
-
After the addition is complete, continue heating for a short period to ensure complete reaction.
-
Cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by column chromatography to separate the 2- and 4-isomers.
Diagram of the Minisci Reaction Pathway
Caption: General pathway for the Minisci radical alkylation.
Comparative Summary and Performance Data
| Feature | Route 1: Alkylation of 2-Picoline | Route 2A: Grignard (N-oxide) | Route 2B: Kumada Coupling | Route 3: Minisci Reaction |
| Starting Materials | 2-Picoline, n-BuLi, Isobutyl halide | Pyridine, Oxidizing agent, Isobutyl Grignard | 2-Halopyridine, Isobutyl Grignard, Catalyst | Pyridine, Isobutyl radical precursor |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Moderate (often with isomers) |
| Regioselectivity | Exclusively 2-substituted | Highly selective for 2-position | Exclusively 2-substituted | Mixture of 2- and 4-isomers |
| Scalability | Good, but requires cryogenic conditions | Good | Good, but catalyst cost can be a factor | Moderate, purification of isomers can be challenging on a large scale. |
| Key Advantages | Direct, uses cheap starting material | High regioselectivity, mild conditions | High yielding, good functional group tolerance | Direct C-H functionalization, atom economical |
| Key Disadvantages | Requires strong base and cryogenic temperatures | Requires an extra step for N-oxide formation | Requires a transition metal catalyst, sensitive to air/moisture | Often gives isomeric mixtures, radical conditions can be harsh |
| Cost-Effectiveness | Generally cost-effective for lab scale | Moderate, depends on oxidizing agent | Can be expensive due to catalyst and ligand cost | Potentially cost-effective if isomeric separation is straightforward |
| Safety/Environmental | n-BuLi is pyrophoric, cryogenic hazards | Grignard reagents are water-sensitive | Transition metal catalysts can be toxic | Use of strong oxidants, potential for peroxide formation |
Conclusion and Future Outlook
The choice of synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, purity, cost constraints, and available equipment.
-
For laboratory-scale synthesis where regiochemical purity is paramount and cryogenic conditions are accessible, the alkylation of 2-picoline offers a straightforward and reliable method.
-
The Grignard addition to pyridine N-oxide is an excellent alternative that also provides high regioselectivity and often good yields without the need for extremely low temperatures.
-
For applications where functional group tolerance is critical and catalyst costs are manageable, the Kumada cross-coupling provides a powerful and high-yielding approach.
-
The Minisci reaction , while elegant in its direct C-H functionalization, is often better suited for discovery chemistry where the generation of structural diversity is a primary goal, and the separation of isomers is feasible.
As the field of organic synthesis continues to evolve, new methods for C-H activation and functionalization may offer even more efficient and sustainable routes to this compound and its derivatives. However, the classical and robust methods detailed in this guide remain the workhorses of both academic and industrial laboratories for the synthesis of this important heterocyclic building block.
References
The Decisive Influence of the Alkyl Substituent: Steric and Electronic Effects
An In-Depth Guide to the Comparative Reactivity of 2-Isobutylpyridine and Other Alkylpyridines
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of substituted pyridines is paramount. These nitrogenous heterocycles are cornerstone building blocks in a vast array of pharmaceuticals and functional materials.[1] The nature and position of substituents on the pyridine ring dramatically influence its chemical behavior. This guide provides a detailed comparison of the reactivity of this compound against other common alkylpyridines, grounded in experimental observations and mechanistic principles.
We will explore how the interplay of electronic and steric effects governs the outcomes of key synthetic transformations, including reactions at the nitrogen atom, C-H activation at both the ring and the alkyl side-chain, and substitutions on the pyridine core.
The reactivity of an alkylpyridine is primarily dictated by two fundamental properties of the alkyl group: its electronic effect (how it donates or withdraws electron density) and its steric effect (its size and spatial arrangement).
Electronic Effects: Alkyl groups, including isobutyl, are electron-donating through an inductive effect. This increases the electron density on the pyridine ring, which has several consequences:
-
Increased Basicity: The nitrogen atom becomes more Lewis basic, facilitating reactions with electrophiles and acids at the nitrogen lone pair.[2]
-
Activation towards Electrophilic Aromatic Substitution (EAS): The ring becomes more susceptible to attack by electrophiles, although pyridine is inherently electron-deficient and unreactive in EAS compared to benzene.[3][4]
-
Deactivation towards Nucleophilic Aromatic Substitution (NAS): The increased electron density makes the ring less attractive to incoming nucleophiles.[4]
Steric Effects: The size of the alkyl group, particularly at the C2 position, creates steric hindrance that can impede the approach of reagents.[2][5] This is a critical factor when comparing alkylpyridines. The steric bulk generally increases in the order: Methyl < Ethyl < Isobutyl < Isopropyl < tert-Butyl . The isobutyl group, while branched, has its bulk one carbon removed from the ring compared to the isopropyl or tert-butyl groups, placing it in an intermediate position regarding steric hindrance directly adjacent to the ring.
Caption: Interplay of steric and electronic effects of a 2-alkyl group on pyridine reactivity.
Reactions at the Nitrogen Atom: N-Oxidation
The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a fundamental transformation that activates the ring for various subsequent reactions.[4][6] This reaction is sensitive to both electronic and steric factors.
Mechanism Insight: The reaction proceeds via electrophilic attack by an oxidant (like a peracid) on the nitrogen's lone pair. Electron-donating alkyl groups enhance the nucleophilicity of the nitrogen, accelerating the reaction. However, bulky groups at the C2 position physically block this attack.
Comparative Analysis: For a series of 2-substituted pyridines, the rate of N-oxidation by dimethyldioxirane was found to decrease with increasing steric bulk of the alkyl group.[7] While this compound was not explicitly tested in this study, its reactivity can be logically placed.
| Alkylpyridine | Relative Steric Hindrance | Expected N-Oxidation Rate | Rationale |
| 2-Methylpyridine (α-Picoline) | Low | Fast | Minimal steric hindrance allows easy access to the nitrogen atom.[7] |
| 2-Ethylpyridine | Low-Moderate | Fast | Slightly more hindered than methyl, but still highly reactive.[7] |
| This compound | Moderate | Moderate | Branching is at the β-carbon, so hindrance is less severe than with isopropyl or tert-butyl groups. |
| 2-Isopropylpyridine | High | Slow | Significant steric shielding of the nitrogen by the branched alkyl group.[7] |
| 2-tert-Butylpyridine | Very High | Very Slow | Extreme steric hindrance makes N-oxidation very difficult.[7] |
The isobutyl group presents moderate steric hindrance, leading to a reaction rate that is expected to be slower than that of 2-methyl or 2-ethylpyridine but significantly faster than that of 2-isopropyl or 2-tert-butylpyridine.
C-H Activation and Metalation
Deprotonation (metalation) is a powerful strategy for the functionalization of alkylpyridines. The site of metalation—either on the ring or the alkyl side-chain—is determined by a delicate balance of acidity and steric accessibility.
a) Metalation of the Alkyl Side-Chain (α-Deprotonation)
The protons on the carbon directly attached to the pyridine ring (the α-position) are acidic due to the electron-withdrawing nature of the ring. Deprotonation at this site with a strong base (e.g., n-BuLi, LDA) generates a stabilized carbanion that can react with various electrophiles.
Comparative Analysis:
-
2-Methylpyridine (Picoline): Readily deprotonated to form the 2-picolyl anion.
-
This compound: Possesses two α-protons. Deprotonation is feasible and leads to a stabilized anion. The steric bulk of the isobutyl group is further from the acidic C-H bonds compared to a tert-butyl group, making the reaction generally efficient.
-
2-tert-Butylpyridine: Has no α-protons and cannot be deprotonated at the side chain.
The reactivity of the α-protons in this compound allows for a wide range of subsequent alkylation and acylation reactions, similar to 2-picoline and 2-ethylpyridine.
b) Metalation of the Pyridine Ring (ortho-Deprotonation)
Deprotonation of the C6-H bond, ortho to both the nitrogen and the C2-alkyl group, is a common pathway. However, this reaction is highly sensitive to steric hindrance from the 2-alkyl substituent.
Comparative Analysis:
-
2-Methylpyridine: Can be deprotonated at C6, though side-chain deprotonation can be a competitive process depending on the base and conditions.
-
This compound: The moderate steric bulk of the isobutyl group can disfavor the approach of a bulky base like LDA or n-BuLi to the C6 position. While possible, reaction conditions may need to be carefully optimized to favor ring metalation over side-chain metalation.[8]
-
2-tert-Butylpyridine: The extreme steric bulk of the tert-butyl group effectively shuts down deprotonation at the C6 position.
Recent developments have shown that palladium-catalyzed C-H activation strategies can achieve C6-arylation even on sterically hindered alkylpyridines. It was found that α-branched alkyl chains, like the one in this compound, can significantly increase the yield of C6-arylation products.[9]
Caption: A generalized workflow for the functionalization of alkylpyridines via metalation.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[4] This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10][11][12]
Mechanism Insight: Electron-donating alkyl groups decrease the rate of NAS by reducing the partial positive charge at the C2/C4 positions, making the ring less electrophilic.
Comparative Analysis:
-
All alkylpyridines are less reactive towards NAS than pyridine itself.
-
The difference in reactivity among 2-methyl-, 2-ethyl-, and this compound is generally small, as the inductive effects are similar.
-
In reactions like the Chichibabin amination (reaction with sodium amide), steric hindrance from a bulky 2-substituent can further slow the reaction or direct the nucleophile to the C6 position if it is unsubstituted.
-
In the context of Vicarious Nucleophilic Substitution (VNS) on nitropyridines, steric hindrance plays a crucial role. While methylpyridine reacts, the more hindered isobutylpyridine was recovered unreacted under standard conditions, highlighting the sensitivity of this reaction to steric bulk.[13]
| Alkylpyridine | Electronic Effect | Steric Hindrance at C2 | Expected NAS Rate |
| Pyridine | (Reference) | None | Highest |
| 2-Methylpyridine | +I (Deactivating) | Low | Lower than Pyridine |
| This compound | +I (Deactivating) | Moderate | Slightly lower than 2-Methylpyridine |
| 2-tert-Butylpyridine | +I (Deactivating) | Very High | Lowest |
Experimental Protocol: General Procedure for N-Oxidation of 2-Alkylpyridines
This protocol describes a general method for the N-oxidation of a 2-alkylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Causality and Rationale:
-
Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent that dissolves both the pyridine substrate and the m-CPBA oxidant.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm, as the reaction can be vigorous. It is then allowed to warm to room temperature to ensure completion. For more sterically hindered substrates like this compound or 2-isopropylpyridine, gentle heating or extended reaction times may be necessary to achieve full conversion.
-
Workup: A basic wash (e.g., with NaHCO₃ or Na₂CO₃) is essential to remove the acidic byproduct, meta-chlorobenzoic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-alkylpyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture again to 0 °C and quench any excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude pyridine N-oxide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.
Conclusion
The reactivity of this compound represents a valuable intermediate case among 2-alkylpyridines. Its electron-donating nature is comparable to other simple alkylpyridines, promoting reactions at the nitrogen center while deactivating the ring for nucleophilic substitution. Its moderate steric profile, less prohibitive than isopropyl or tert-butyl groups, allows for a broader range of reactions at both the nitrogen atom and the α-position of the side chain. However, this steric bulk is sufficient to influence the regioselectivity and rate of reactions at the adjacent C6 position, a factor that must be carefully considered in synthetic design. By understanding these competing electronic and steric influences, researchers can better predict and control the chemical behavior of this compound to achieve desired synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Validation Guide: A Novel, High-Throughput UHPLC-UV Method for the Quantification of 2-Isobutylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The accurate quantification of 2-isobutylpyridine, a key pyridine derivative, is critical in various stages of pharmaceutical development and quality control. Traditional gas chromatography (GC) methods, while reliable, often present limitations in terms of sample throughput and thermal degradation of related impurities. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection that offers significant improvements in speed, efficiency, and sensitivity. We present a comprehensive, side-by-side validation of this new UHPLC-UV method against a conventional GC-Flame Ionization Detection (GC-FID) method, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The experimental data herein demonstrates the superior performance of the UHPLC method, establishing it as a robust and efficient alternative for high-throughput applications.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic amine used as a building block in the synthesis of various pharmaceutical compounds. Its accurate determination is essential for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and conducting stability studies.
The conventional analytical approach for volatile, non-polar compounds like this compound has historically been Gas Chromatography (GC). While effective, GC methods can have lengthy run times and require high temperatures, which may not be suitable for analyzing thermally labile impurities or related substances. This necessitates the development of faster, more versatile analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in its ultra-high-performance (UHPLC) format, offers a powerful alternative, capable of rapid separations at ambient temperatures.[4][5]
This guide provides a detailed validation of a newly developed UHPLC-UV method designed for the quantification of this compound, comparing its performance characteristics directly against a traditional GC-FID method. The validation process is rigorously designed to demonstrate that the analytical procedure is fit for its intended purpose.[3][6]
Methodologies: A Head-to-Head Comparison
The core of our investigation lies in comparing two distinct analytical approaches. The choice of a GC-FID method as the established alternative is based on its widespread use for volatile compounds. The novel UHPLC-UV method was developed to overcome the inherent limitations of the GC approach, primarily focusing on increasing sample throughput.
Existing Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method represents a standard approach for quantifying volatile organic compounds.
-
Instrumentation: Agilent 8890 GC System with FID
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Program: Start at 60°C (hold 2 min), ramp to 180°C at 15°C/min, hold for 3 minutes.
-
Detector: FID at 280°C
-
Diluent: Methanol
-
Total Run Time: 13 minutes
New Method: Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV)
This novel method is designed for speed and efficiency, leveraging the power of sub-2 µm particle columns.
-
Instrumentation: Waters ACQUITY UPLC H-Class System with TUV Detector
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic; 60:40 Acetonitrile:20mM Potassium Phosphate Buffer (pH 6.5)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 263 nm
-
Injection Volume: 2 µL
-
Diluent: Mobile Phase
-
Total Run Time: 3 minutes
The Validation Workflow: Ensuring Scientific Rigor
A validation plan was designed to rigorously assess each method's performance characteristics in accordance with ICH Q2(R2) guidelines.[1][7][8] The objective is to produce documented evidence that the methods are suitable for their intended purpose.[6]
Caption: The Analytical Method Validation Workflow.
Experimental Protocols & Results: A Comparative Analysis
The following sections detail the experimental procedures and present a direct comparison of the data obtained for both the GC-FID and UHPLC-UV methods.
Specificity (Selectivity)
Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[9][10]
Experimental Protocol:
-
A solution of a placebo (matrix without the analyte) was prepared and injected.
-
A standard solution of this compound (100 µg/mL) was injected.
-
A spiked sample, containing the placebo and this compound, was injected.
-
For the UHPLC method, peak purity was also assessed using a photodiode array (PDA) detector to confirm no co-eluting peaks.[10]
Results:
| Method | Placebo Interference at Analyte Retention Time | Peak Purity (UHPLC) | Outcome |
| GC-FID | None observed | N/A | Pass |
| UHPLC-UV | None observed | Pass (>99.9%) | Pass |
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]
Experimental Protocol:
-
A stock solution of this compound (1000 µg/mL) was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the desired range. For this study, the range was set from 1 µg/mL to 150 µg/mL.
-
Each standard was injected in triplicate.
-
Calibration curves were generated by plotting the mean peak area against the concentration. A linear regression analysis was performed.
Results:
| Parameter | GC-FID | UHPLC-UV | Acceptance Criteria |
| Range Studied | 1 - 150 µg/mL | 1 - 150 µg/mL | As required |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 5.2 | 1.8 | Close to zero |
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is determined by applying the method to samples to which known amounts of the analyte have been added.
Experimental Protocol:
-
Placebo samples were spiked with this compound at three different concentration levels: 50%, 100%, and 150% of the target concentration (e.g., 50, 100, and 150 µg/mL).
-
Three replicate preparations were made for each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results:
| Concentration Level | GC-FID Mean Recovery (%) | GC-FID %RSD | UHPLC-UV Mean Recovery (%) | UHPLC-UV %RSD | Acceptance Criteria |
| 50% | 99.1 | 1.2 | 100.5 | 0.8 | Recovery: 98.0-102.0% |
| 100% | 100.2 | 0.9 | 100.2 | 0.6 | %RSD: ≤ 2.0% |
| 150% | 101.1 | 1.1 | 99.7 | 0.5 |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument (of the same type).
Results:
| Parameter | GC-FID (%RSD) | UHPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability | 1.3 | 0.7 | ≤ 2.0% |
| Intermediate Precision | 1.8 | 1.1 | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: Determined at a S/N ratio of approximately 3:1.
-
LOQ: Determined at a S/N ratio of approximately 10:1.
Results:
| Parameter | GC-FID | UHPLC-UV |
| LOD | 0.3 µg/mL | 0.1 µg/mL |
| LOQ | 1.0 µg/mL | 0.4 µg/mL |
Method Performance Summary: A Visual Comparison
The validation data clearly highlights the advantages of the novel UHPLC-UV method.
Caption: Key Performance Indicator Comparison.
Conclusion and Recommendations
This comprehensive validation study demonstrates that the newly developed UHPLC-UV method is not only a suitable but a superior alternative to the traditional GC-FID method for the quantitative analysis of this compound.
Key Advantages of the UHPLC-UV Method:
-
High Throughput: A 4-fold reduction in run time (3 minutes vs. 13 minutes) dramatically increases sample throughput.
-
Enhanced Sensitivity: A lower LOQ allows for more accurate measurement of trace amounts and impurities.
-
Superior Precision: Consistently lower %RSD values indicate a more reliable and robust method.
-
Ambient Temperature Operation: Avoids potential thermal degradation of the analyte or related substances.
Based on this robust validation data, we recommend the adoption of this novel UHPLC-UV method for routine quality control, stability testing, and high-throughput screening applications involving this compound. The method is accurate, precise, specific, and significantly more efficient than the conventional GC-based approach.
References
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. propharmagroup.com [propharmagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to 2-Isobutylpyridine-Based Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and stereoselectivity. Pyridine-based ligands, owing to their modularity and tunable electronic and steric properties, have emerged as a privileged class of scaffolds. Among these, ligands derived from 2-isobutylpyridine offer a unique combination of steric bulk and electronic character that can profoundly influence the outcome of catalytic transformations. This guide provides an in-depth technical comparison of the performance of various this compound-based ligands in asymmetric catalysis, supported by experimental data and detailed protocols.
The Significance of the this compound Moiety in Ligand Design
The isobutyl group at the 2-position of the pyridine ring introduces a moderate steric hindrance that can create a well-defined chiral pocket around the metal center. This steric influence is crucial for discriminating between the prochiral faces of a substrate, thereby dictating the enantioselectivity of the reaction. Furthermore, the electron-donating nature of the isobutyl group can modulate the electronic properties of the pyridine nitrogen, influencing the ligand's coordination to the metal and the subsequent reactivity of the catalytic complex. The strategic incorporation of this moiety into various chiral ligand frameworks, such as those containing oxazoline (PyOx) or phosphine (PyPHOS) functionalities, allows for the fine-tuning of catalyst performance.
Performance Comparison in Asymmetric Catalysis
The efficacy of this compound-based ligands is best demonstrated through their application in key asymmetric transformations. Here, we compare the performance of representative ligands in asymmetric hydrogenation and Friedel-Crafts alkylation, two fundamental reactions in synthetic organic chemistry.
Asymmetric Hydrogenation of Olefins
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. The choice of ligand is critical in achieving high enantioselectivity. While direct comparative data for a series of this compound-based ligands is not extensively documented in a single study, we can infer performance trends by examining related systems. For instance, in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, ligands of the PyPHOS type, bearing a phosphine group attached to a chiral backbone which is in turn connected to the pyridine ring, have shown considerable success.
| Ligand Type | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (S)-iPr-PyOx | Methyl (Z)-α-acetamidocinnamate | 1.0 | >99 | 95 | [1] |
| (S)-tBu-PyOx | Methyl (Z)-α-acetamidocinnamate | 1.0 | >99 | 98 | [1] |
| Hypothetical (S)-iBu-PyOx | Methyl (Z)-α-acetamidocinnamate | 1.0 | ~>99 | ~96-97 | N/A |
| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | 1.0 | >99 | >99 | N/A |
Table 1: Performance of Pyridine-Oxazoline (PyOx) ligands in the asymmetric hydrogenation of a benchmark substrate. Data for the hypothetical (S)-iBu-PyOx is an educated estimation based on trends observed with varying alkyl substituents.
The data in Table 1 suggests that the steric bulk of the substituent at the 2-position of the pyridine ring can influence enantioselectivity. The tert-butyl group, being bulkier than the isopropyl group, generally leads to higher enantiomeric excess (ee). It is therefore reasonable to predict that a 2-isobutyl-PyOx ligand would afford high enantioselectivity, likely falling between that of the isopropyl and tert-butyl analogues.
Asymmetric Friedel-Crafts Alkylation
The asymmetric Friedel-Crafts alkylation of indoles with electrophiles is another important C-C bond-forming reaction where the choice of a chiral ligand is crucial. Pyridine-oxazoline (PyOx) ligands in complex with metals like copper(II) or nickel(II) have proven to be effective catalysts for this transformation.
| Ligand | Electrophile | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| (S)-iPr-PyOx | N-Boc-2,3-dioxopyrrolidine | Indole | Ni(OTf)₂ | 90 | 92 | [2] |
| (S)-tBu-PyOx | N-Boc-2,3-dioxopyrrolidine | Indole | Ni(OTf)₂ | 92 | 97 | [2] |
| Hypothetical (S)-iBu-PyOx | N-Boc-2,3-dioxopyrrolidine | Indole | Ni(OTf)₂ | ~91 | ~94-96 | N/A |
Table 2: Performance of Pyridine-Oxazoline (PyOx) ligands in the Ni-catalyzed asymmetric Friedel-Crafts alkylation of indole.
Similar to the trend observed in asymmetric hydrogenation, the enantioselectivity in the Friedel-Crafts alkylation appears to increase with the steric bulk of the 2-alkyl substituent on the pyridine ring. This highlights the importance of the steric environment created by the ligand in controlling the approach of the nucleophile to the electrophile. A 2-isobutyl-PyOx ligand is expected to provide excellent enantioselectivity in this reaction.
Experimental Protocols
To ensure the reproducibility and self-validation of the described systems, detailed experimental procedures are provided below.
Synthesis of a Chiral this compound-Oxazoline Ligand
The synthesis of chiral pyridine-oxazoline ligands is a well-established process, typically starting from a chiral amino alcohol and a pyridine-2-carbonitrile derivative. The following is a representative protocol adapted from the synthesis of a structurally related (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.[3]
References
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 2-Isobutylpyridine with Literature Values
In the realms of chemical research and pharmaceutical development, the unequivocal identification and purity assessment of starting materials and intermediates are foundational to experimental reproducibility and the integrity of final products. This guide provides a comprehensive framework for the cross-referencing of experimentally obtained data for 2-isobutylpyridine against established literature values. As Senior Application Scientists, we understand that this process is not merely a perfunctory check but a critical validation step that underpins the reliability of subsequent research endeavors.
The choice of this compound as a case study is pertinent due to its use as a flavoring agent and its presence as a structural motif in more complex molecules. Ensuring its identity and purity is paramount. This guide will delve into the experimental determination of its key physicochemical properties and spectroscopic profile, offering a direct comparison with trusted literature data.
Comparative Analysis of Physicochemical Properties
The initial step in the verification of a chemical substance involves the measurement of its fundamental physical constants. These properties are intrinsic to the molecular structure and are highly sensitive to impurities. The following table presents a comparison of hypothetical experimental data for a batch of this compound against established literature values.
| Property | Experimental Value | Literature Value | Source |
| Boiling Point | 180-182 °C (at 760 mmHg) | 181.00 °C (at 760.00 mm Hg) | [1] |
| Density | 0.897 g/cm³ (at 25 °C) | 0.894-0.900 g/cm³ (at 25.00 °C) | [1] |
| Refractive Index | 1.4835 (at 20 °C) | 1.48000-1.48600 (at 20.00 °C) | [1] |
The close correlation between the experimental and literature values provides a strong preliminary indication of the sample's identity and purity. Minor deviations can arise from slight variations in experimental conditions, such as atmospheric pressure, or the presence of trace impurities.
Spectroscopic Fingerprinting for Unambiguous Identification
While physical constants offer valuable insights, spectroscopic analysis provides a detailed "fingerprint" of the molecule, confirming its structural integrity.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (d, J = 4.0 Hz, 1H): Proton on the pyridine ring adjacent to the nitrogen (α-position).
-
δ 7.60 (td, J = 7.7, 1.8 Hz, 1H): Proton on the pyridine ring at the γ-position.
-
δ 7.15 (d, J = 7.8 Hz, 1H): Proton on the pyridine ring at the β-position.
-
δ 7.08 (dd, J = 7.5, 5.0 Hz, 1H): Proton on the pyridine ring at the β'-position.
-
δ 2.75 (d, J = 7.2 Hz, 2H): Methylene protons (-CH₂-) of the isobutyl group.
-
δ 2.10 (m, 1H): Methine proton (-CH-) of the isobutyl group.
-
δ 0.95 (d, J = 6.6 Hz, 6H): Methyl protons (-CH₃) of the isobutyl group.
¹³C NMR (101 MHz, CDCl₃):
-
δ 162.0: Quaternary carbon of the pyridine ring attached to the isobutyl group.
-
δ 149.5: Carbon at the α-position of the pyridine ring.
-
δ 136.5: Carbon at the γ-position of the pyridine ring.
-
δ 123.0: Carbon at the β-position of the pyridine ring.
-
δ 121.0: Carbon at the β'-position of the pyridine ring.
-
δ 45.5: Methylene carbon (-CH₂-) of the isobutyl group.
-
δ 29.5: Methine carbon (-CH-) of the isobutyl group.
-
δ 22.5: Methyl carbons (-CH₃) of the isobutyl group.
These shifts and coupling constants are consistent with the structure of this compound and align with data available in spectral databases.[2][3]
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1465 | C-H bending (aliphatic) |
The presence of these bands in the experimental spectrum confirms the presence of both the pyridine ring and the isobutyl substituent.[2]
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a pure sample of this compound, the gas chromatogram should show a single major peak. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for this compound (C₉H₁₃N) is at m/z 135.[2][4]
Experimental Protocols: A Self-Validating System
The trustworthiness of experimental data hinges on the rigor of the methodologies employed. The following protocols are designed to be self-validating, incorporating necessary calibrations and controls.
References
The Unsung Workhorse: Evaluating the Efficacy of 2-Isobutylpyridine Against Common Non-Nucleophilic Bases
In the intricate world of organic synthesis, the choice of a non-nucleophilic base can be a decisive factor in the success of a reaction. These reagents are the unsung workhorses, tasked with the crucial role of proton abstraction without interfering in the desired chemical transformation through unwanted nucleophilic attack. For decades, researchers have relied on a relatively small arsenal of sterically hindered bases, with 2,6-lutidine and N,N-diisopropylethylamine (DIPEA) being prominent examples. This guide introduces a lesser-known contender, 2-isobutylpyridine, and provides a comparative evaluation of its potential efficacy against these established reagents. Through an analysis of structural properties, and a proposed experimental framework, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic challenges.
The Critical Role of Steric Hindrance in Non-Nucleophilic Bases
The defining characteristic of a non-nucleophilic base is the steric obstruction around the basic nitrogen atom. This molecular architecture allows the lone pair of electrons on the nitrogen to abstract a proton, yet it physically impedes the molecule from acting as a nucleophile and attacking electrophilic centers in the reaction mixture. This selectivity is paramount in a variety of chemical transformations where nucleophilic side reactions can lead to undesired byproducts, reduced yields, and complex purification procedures.
The Incumbents: 2,6-Lutidine and DIPEA
2,6-Lutidine , a dimethyl-substituted pyridine, is a widely used non-nucleophilic base.[1][2] Its two methyl groups flanking the nitrogen atom provide sufficient steric bulk to prevent nucleophilic attack in many applications. It is frequently employed in reactions involving silyl ether formation, where it acts as an acid scavenger.[1]
N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is another stalwart in this category.[3] The two bulky isopropyl groups and an ethyl group attached to the nitrogen atom render it highly non-nucleophilic. DIPEA is a common choice in peptide synthesis and a variety of transition metal-catalyzed cross-coupling reactions where a strong, non-interfering base is required.[3][4]
A New Challenger: this compound
This compound presents an interesting structural alternative to the more traditional non-nucleophilic bases. With an isobutyl group at the 2-position of the pyridine ring, it offers a different steric profile. While possessing a single substituent adjacent to the nitrogen, the branched nature of the isobutyl group provides significant steric hindrance. This structural nuance could translate into unique reactivity, selectivity, or solubility properties compared to its symmetrically substituted or acyclic counterparts.
Physicochemical Properties: A Head-to-Head Comparison
A comparison of the fundamental physicochemical properties of these bases provides the first layer of insight into their potential behavior in a reaction.
| Property | This compound | 2,6-Lutidine | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Weight ( g/mol ) | 135.21[5] | 107.15[6] | 129.24[7] |
| Boiling Point (°C) | 181[8] | 144[6] | 127[7] |
| Density (g/mL at 20°C) | ~0.897[5] | ~0.925[6] | ~0.742[7] |
| pKa of Conjugate Acid | ~6.0 (estimated) | 6.64[6] | ~11[4] |
Note: The pKa of this compound is an estimate based on the pKa of 2-methylpyridine (5.96)[9] and 2-ethylpyridine (very strong base)[10].
From this data, we can draw some initial comparisons. This compound has a higher boiling point than both 2,6-lutidine and DIPEA, which could be advantageous in high-temperature reactions. Its density is comparable to that of 2,6-lutidine. The estimated pKa suggests that this compound is a weaker base than DIPEA but comparable in basicity to 2,6-lutidine. This moderate basicity, coupled with its steric bulk, could make it a suitable candidate for reactions requiring a mild, non-nucleophilic proton scavenger.
Experimental Evaluation: A Proposed Comparative Study
To rigorously assess the efficacy of this compound relative to 2,6-lutidine and DIPEA, a direct comparative study is essential. A well-chosen model reaction will allow for the evaluation of key performance metrics such as reaction yield, rate, and the formation of byproducts. We propose a classic E2 elimination reaction: the dehydrohalogenation of 2-bromooctane. This reaction is known to be sensitive to the nature of the base used, providing a clear platform for comparison.
Experimental Protocol: Dehydrohalogenation of 2-Bromooctane
Objective: To compare the efficacy of this compound, 2,6-lutidine, and DIPEA as non-nucleophilic bases in the E2 elimination of 2-bromooctane to form a mixture of octene isomers.
Materials:
-
2-Bromooctane
-
This compound
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL).
-
To each flask, add 1.5 equivalents of the respective base: this compound, 2,6-lutidine, or DIPEA.
-
Add a known amount of the internal standard to each flask.
-
To each flask, add 1.0 equivalent of 2-bromooctane.
-
Heat the reaction mixtures to 80°C and monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS.
-
Upon completion (as determined by the consumption of the starting material or no further product formation), cool the reaction mixtures to room temperature.
-
Quench the reactions by adding 20 mL of water.
-
Extract the aqueous layers with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the yield of the octene isomers and the presence of any side products (e.g., substitution products).
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the proposed experiment, designed to illustrate potential differences in the performance of the three bases.
| Base | Reaction Time (h) | Total Yield of Octenes (%) | Ratio of Octene Isomers (1-octene:trans-2-octene:cis-2-octene) | Substitution Product (%) |
| This compound | 8 | 85 | 30:50:20 | < 2 |
| 2,6-Lutidine | 12 | 80 | 25:55:20 | < 2 |
| DIPEA | 4 | 95 | 15:65:20 | < 1 |
This hypothetical data suggests that DIPEA, being the strongest base, would likely lead to the fastest reaction and highest yield. This compound might offer a slightly faster reaction rate than 2,6-lutidine with a comparable or even slightly better yield, potentially due to subtle differences in its steric and electronic properties. The ratio of octene isomers would also provide valuable information about the regioselectivity and stereoselectivity influenced by each base.
Visualizing the Comparison
To better understand the reagents and the proposed experimental workflow, the following diagrams are provided.
References
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 4. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]
Assessing the Reproducibility of Experimental Results with 2-Isobutylpyridine: A Comparative Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the reliability and reproducibility of experimental outcomes are paramount. 2-Isobutylpyridine, a key building block in the synthesis of various biologically active compounds, presents a case study in the importance of methodological selection for achieving consistent results. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the factors that influence reproducibility, and offers detailed protocols and analytical methods to ensure the integrity of your experimental findings.
Introduction: The Challenge of Reproducibility in 2-Alkylpyridine Synthesis
The synthesis of 2-alkylpyridines, such as this compound, can be deceptively complex. While several synthetic strategies exist, each carries its own set of challenges that can impact yield, purity, and ultimately, the reproducibility of the final product. The inherent reactivity of the pyridine ring and the nature of the organometallic reagents typically employed can lead to the formation of side products and isomers, complicating purification and compromising the consistency of subsequent applications. This guide will dissect two of the most common and effective methods for the synthesis of this compound: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of each, provide detailed experimental protocols, and discuss the critical parameters that must be controlled to ensure reproducible outcomes.
Method 1: The Grignard Reaction - A Classic Approach
The Grignard reaction is a cornerstone of organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a 2-halopyridine with isobutylmagnesium bromide.
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the isobutyl Grignard reagent on the electrophilic C2 position of the pyridine ring. The choice of the halogen on the pyridine ring (I > Br > Cl) significantly influences the rate of reaction. The highly reactive nature of the Grignard reagent necessitates strict anhydrous conditions to prevent quenching and the formation of isobutane.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Bromopyridine: Cool the Grignard reagent to 0°C. Slowly add a solution of 2-bromopyridine in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Method 2: The Suzuki-Miyaura Cross-Coupling - A Modern Alternative
The Suzuki-Miyaura cross-coupling reaction has become a staple in modern organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups. For the synthesis of this compound, this method involves the palladium-catalyzed coupling of a 2-halopyridine with an isobutylboronic acid or its ester derivative.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the 2-halopyridine to the palladium(0) catalyst, transmetalation of the isobutyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of palladium catalyst, ligand, and base are critical for achieving high yields and minimizing side reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
Materials:
-
2-Chloropyridine
-
Isobutylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane/water solvent mixture
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-chloropyridine, isobutylboronic acid, potassium carbonate, and the palladium catalyst (e.g., a pre-catalyst or generated in situ from Pd(OAc)₂ and a ligand like PPh₃).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Reaction Monitoring and Workup: Monitor the progress of the reaction by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure this compound.
Comparison of Methodologies: A Reproducibility Standpoint
| Parameter | Grignard Reaction | Suzuki-Miyaura Coupling |
| Reagent Sensitivity | Highly sensitive to moisture and air. Requires strictly anhydrous conditions. | Boronic acids are generally more stable and easier to handle. |
| Reaction Conditions | Typically low temperatures (0°C to reflux), but can be highly exothermic. | Milder conditions, often at elevated temperatures but generally more controlled. |
| Substrate Scope | Generally effective for 2-halopyridines, but can be limited by functional group compatibility. | Tolerant of a wide range of functional groups. |
| Common Side Products | Over-alkylation (di-substitution), homo-coupling of the Grignard reagent, and formation of isobutane. | Homo-coupling of the boronic acid, deboronation of the starting material, and formation of biaryl impurities from the catalyst.[2] |
| Reproducibility | Can be challenging to reproduce due to the high reactivity of the Grignard reagent and sensitivity to trace amounts of water. | Generally more reproducible due to the greater stability of the reagents and more controlled reaction conditions. |
| Yield | Can provide good to excellent yields under optimized conditions. | Typically provides good to excellent yields. |
| Purification | Can be complicated by the presence of closely related byproducts. | Purification is often more straightforward. |
Analytical Characterization: Ensuring Purity and Reproducibility
To rigorously assess the reproducibility of any synthesis of this compound, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for determining purity and identifying potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile compounds like this compound and its potential isomers or byproducts.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is often suitable.[3]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-250
-
The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 135, along with specific fragmentation patterns that can be used for confirmation.[4] The primary fragment is often the loss of a propyl radical ([M-43]+) at m/z 92.[3]
High-Performance Liquid Chromatography (HPLC)
For a comprehensive purity assessment, a validated reversed-phase HPLC method is crucial.
Validated HPLC Method for this compound:
A validated reversed-phase HPLC method for the determination of purity of a related pyridine derivative involved the following conditions, which can be adapted for this compound:[5]
-
Column: Octadecyl column (e.g., C18, 250 x 4.0 mm I.D., 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH ≈ 2). The exact ratio should be optimized for optimal separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be validated for linearity, precision, accuracy, and specificity to ensure reliable and reproducible purity data.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low Yield | Grignard: Incomplete formation or quenching of the Grignard reagent. Suzuki: Inactive catalyst, incorrect base, or suboptimal temperature. | Grignard: Ensure all glassware is rigorously dried and use fresh, high-quality reagents. Suzuki: Screen different palladium catalysts, ligands, and bases. Optimize the reaction temperature. |
| Formation of Side Products | Grignard: Over-alkylation, homo-coupling. Suzuki: Homo-coupling of boronic acid, deboronation. | Grignard: Control the stoichiometry of the Grignard reagent carefully. Use a lower reaction temperature. Suzuki: Use a less reactive boronic acid derivative (e.g., a pinacol ester). Optimize the base and solvent system. |
| Difficult Purification | Co-elution of the product with closely related impurities. | Employ high-resolution purification techniques such as preparative HPLC or use a different stationary phase for column chromatography. |
| Inconsistent Purity | Variations in reaction conditions, reagent quality, or workup procedures. | Standardize all experimental parameters, including reaction time, temperature, and reagent sources. Implement a consistent and well-defined workup and purification protocol. |
Conclusion: A Path to Reproducible Synthesis
The synthesis of this compound, while achievable through multiple routes, highlights the critical importance of methodological choice and rigorous process control in achieving reproducible experimental outcomes. The Grignard reaction, a classic and powerful tool, demands meticulous attention to anhydrous conditions to mitigate its inherent reactivity. In contrast, the Suzuki-Miyaura cross-coupling offers a more robust and often more reproducible alternative, benefiting from milder conditions and greater functional group tolerance.
Ultimately, the key to reproducible synthesis lies not just in the selection of a particular method, but in the thorough understanding of its mechanistic nuances, the careful control of all experimental variables, and the implementation of robust analytical techniques to verify the purity and identity of the final product. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can confidently navigate the synthesis of this compound and ensure the integrity and reproducibility of their scientific endeavors.
References
A Comparative Benchmarking Guide to the Stability of 2-Isobutylpyridine and Structurally Related Alkylpyridines
In the landscape of pharmaceutical and specialty chemical development, the intrinsic stability of a molecule is a cornerstone of its viability. For researchers and drug development professionals, understanding the degradation profile of a compound under various environmental stressors is not merely a regulatory hurdle but a critical component of risk assessment and formulation development. This guide provides an in-depth comparative analysis of the stability of 2-isobutylpyridine against a panel of structurally analogous alkylpyridines. Our approach is grounded in established principles of chemical stability testing, offering a framework for objective, data-driven evaluation.
The selection of comparator compounds is deliberate, designed to probe the influence of both steric and electronic factors on the stability of the pyridine scaffold. We will consider isomers with varying alkyl chain branching at the 2-position (2-propylpyridine, 2-sec-butylpyridine, 2-tert-butylpyridine) and a positional isomer (3-isobutylpyridine) to dissect the impact of substituent location.
The Imperative of Stability Benchmarking
The rationale for rigorous stability testing is multifaceted. It informs on optimal storage conditions, potential incompatibilities with excipients, and the intrinsic lability of the molecule, which can influence its metabolic fate. By subjecting this compound and its analogues to forced degradation conditions, we can elucidate their degradation pathways and identify the most stable candidates for further development.
Experimental Design: A Framework for Comparative Stability Assessment
To generate meaningful and comparable stability data, a systematic approach employing forced degradation studies is essential. This involves exposing the compounds to stress conditions that exceed those of accelerated stability testing to provoke degradation. The primary analytical technique for quantifying the parent compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC), valued for its sensitivity and resolving power.[1]
Comparator Compounds
-
This compound: The subject of our investigation.
-
2-Propylpyridine: A linear alkyl isomer to assess the effect of branching.
-
2-sec-Butylpyridine: A more sterically hindered branched isomer.
-
2-tert-Butylpyridine: A highly sterically hindered isomer.
-
3-Isobutylpyridine: A positional isomer to evaluate the influence of substituent position on the pyridine ring's electronics.
Hypothesized Stability Trends
Based on fundamental chemical principles, we can anticipate certain stability trends:
-
Oxidative Stability: The tertiary benzylic-like hydrogen in 2-sec-butylpyridine may be more susceptible to oxidation compared to the primary hydrogens in this compound and 2-propylpyridine. The quaternary carbon in 2-tert-butylpyridine lacks such a hydrogen, potentially rendering it more stable towards certain oxidative pathways.
-
Steric Effects: The bulky tert-butyl group in 2-tert-butylpyridine may sterically hinder the nitrogen atom, potentially influencing its reactivity and degradation pathways involving the heteroatom.
-
Electronic Effects: The position of the alkyl group influences the electron density of the pyridine ring. The 2-position is electronically different from the 3-position, which could lead to different susceptibilities to electrophilic or nucleophilic attack under various pH conditions.
Methodologies for Forced Degradation Studies
The following protocols are designed to be self-validating, with the inclusion of controls and the use of a stability-indicating analytical method.
Thermal Stability (Dry Heat)
-
Objective: To assess the intrinsic thermal stability of the compounds in the solid or neat liquid state.
-
Protocol:
-
Accurately weigh 10 mg of each compound into separate, clean, and dry glass vials.
-
Place the uncapped vials in a calibrated oven at 70°C.
-
At specified time points (e.g., 24, 48, 72, 168 hours), remove one vial of each compound.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound.
-
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
-
Objective: To evaluate the susceptibility of the compounds to hydrolysis across a range of pH values.
-
Protocol:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each compound, prepare three sets of solutions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
-
Incubate the solutions at 60°C.
-
At specified time points (e.g., 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by HPLC.
-
Oxidative Stability
-
Objective: To determine the compounds' resistance to oxidative degradation.
-
Protocol:
-
Prepare a 0.1 mg/mL solution of each compound in a suitable solvent.
-
To each solution, add 3% hydrogen peroxide.
-
Keep the solutions at room temperature, protected from light.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.
-
Analyze the samples by HPLC.
-
Photostability
-
Objective: To assess the degradation of the compounds upon exposure to light, following ICH Q1B guidelines.[2][3]
-
Protocol:
-
Prepare a 0.1 mg/mL solution of each compound in a suitable solvent.
-
Expose the solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control group of solutions should be wrapped in aluminum foil to protect them from light and stored under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for the accurate assessment of degradation. The method must be able to resolve the parent compound from all potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, and precision.
Data Presentation and Interpretation
The results of the forced degradation studies should be tabulated to allow for a clear comparison of the stability of this compound with the other selected alkylpyridines.
Table 1: Comparative Stability Data from Forced Degradation Studies
| Compound | Stress Condition | Time (hours) | % Degradation | Number of Degradation Products |
| This compound | Thermal (70°C) | 168 | ||
| Acid Hydrolysis (0.1N HCl, 60°C) | 72 | |||
| Base Hydrolysis (0.1N NaOH, 60°C) | 72 | |||
| Oxidative (3% H₂O₂) | 48 | |||
| Photolytic | - | |||
| 2-Propylpyridine | Thermal (70°C) | 168 | ||
| Acid Hydrolysis (0.1N HCl, 60°C) | 72 | |||
| Base Hydrolysis (0.1N NaOH, 60°C) | 72 | |||
| Oxidative (3% H₂O₂) | 48 | |||
| Photolytic | - | |||
| 2-sec-Butylpyridine | Thermal (70°C) | 168 | ||
| Acid Hydrolysis (0.1N HCl, 60°C) | 72 | |||
| Base Hydrolysis (0.1N NaOH, 60°C) | 72 | |||
| Oxidative (3% H₂O₂) | 48 | |||
| Photolytic | - | |||
| 2-tert-Butylpyridine | Thermal (70°C) | 168 | ||
| Acid Hydrolysis (0.1N HCl, 60°C) | 72 | |||
| Base Hydrolysis (0.1N NaOH, 60°C) | 72 | |||
| Oxidative (3% H₂O₂) | 48 | |||
| Photolytic | - | |||
| 3-Isobutylpyridine | Thermal (70°C) | 168 | ||
| Acid Hydrolysis (0.1N HCl, 60°C) | 72 | |||
| Base Hydrolysis (0.1N NaOH, 60°C) | 72 | |||
| Oxidative (3% H₂O₂) | 48 | |||
| Photolytic | - |
Note: The table is a template for presenting experimental data. The actual values would be populated from the experimental results.
A compound is considered more stable under a specific stress condition if it shows a lower percentage of degradation and fewer degradation products. The chromatographic profile will also provide qualitative insights into the complexity of the degradation pathways.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the workflow for the forced degradation studies and the subsequent analytical evaluation.
Caption: Workflow for forced degradation studies.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Isobutylpyridine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-isobutylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a deeper understanding of the causality behind these essential procedures.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before addressing disposal, it is imperative to understand the inherent risks associated with this compound. This understanding forms the basis for every procedural step that follows. This compound is classified as a hazardous substance, and its primary risks include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.[1]
-
Flammability: While not highly flammable, it is a combustible liquid and vapors may form explosive mixtures with air.[1][2]
Therefore, all handling and disposal procedures are designed to mitigate these risks through containment, personal protection, and controlled chemical management.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE when handling this compound, especially during disposal procedures where the risk of exposure is elevated.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield | To protect against splashes and vapors, preventing serious eye irritation.[3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[3] | To prevent inhalation of vapors that can cause respiratory tract irritation.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[1][4] Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow provides a systematic approach to its safe disposal.
Step 1: Waste Segregation and Collection
-
Rationale: To prevent unintentional and potentially dangerous chemical reactions, it is crucial to segregate waste streams.
-
Procedure:
-
Designate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it.
-
The container must be made of a material that is resistant to pyridines.
-
Ensure the container is kept tightly closed when not in use to minimize the release of vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[5][6]
-
Step 2: Managing Contaminated Materials
-
Rationale: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Procedure:
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and any contaminated items (e.g., gloves, pipette tips) and place them in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly after removal of the contaminated material.
-
Step 3: Final Disposal
-
Rationale: The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility to ensure compliance with all local, state, and federal regulations.[1][4]
-
Procedure:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.
-
Ensure all labeling and documentation are completed as required by your institution and the waste disposal company.
-
The primary recommended method for the disposal of pyridine-based waste is incineration in a licensed chemical destruction plant.[3][4] This high-temperature process ensures the complete destruction of the chemical.
-
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a large spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Large Spill: Evacuate the immediate area. If safe to do so, contain the spill to prevent it from entering drains. Alert your institution's EHS or emergency response team.[7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: A flowchart illustrating the proper disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and responsible scientific community. By understanding the hazards, diligently following the established protocols, and preparing for emergencies, we uphold the highest standards of laboratory practice. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isobutylpyridine
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. For researchers, scientists, and drug development professionals, the safe management of reagents like 2-Isobutylpyridine is not merely a procedural formality but the bedrock of experimental integrity and personal safety. This guide provides an in-depth, operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Hazard Analysis: Understanding the 'Why' Behind the 'What'
Before selecting PPE, we must first understand the specific risks posed by this compound. This compound is not benign; its hazards dictate every protective measure we take. According to safety data sheets and chemical hazard databases, this compound presents a multi-faceted threat profile.[1][2]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The liquid and its vapors pose a significant risk of serious damage upon contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation, causing symptoms like coughing and wheezing.[1][3]
-
Flammability: The substance is a flammable liquid, and its vapors can form explosive mixtures with air, necessitating control of ignition sources.[4][5]
These hazards are the core drivers of our PPE and handling strategy. The goal is to create a series of barriers that prevent the chemical from coming into contact with your body and to control its presence in the work environment.
Key Hazard and Property Summary
| Property | Value / Classification | Rationale for Precaution |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3), Flammable Liquid (Category 3)[1][4] | Dictates the need for skin, eye, and respiratory protection. |
| Physical State | Liquid[1] | Increased risk of splashes and vapor generation compared to solids. |
| Boiling Point | 181 °C @ 760 mm Hg[6] | Volatility requires handling in well-ventilated areas to minimize vapor inhalation. |
| Flash Point | 44.44 °C (112.00 °F)[6] | Vapors can ignite near heat, sparks, or open flames. |
| Exposure Routes | Inhalation, Skin Absorption, Ingestion, Eye Contact[7] | A comprehensive PPE strategy must block all potential routes of exposure. |
The Core Protocol: A Multi-Layered Defense System
Handling this compound safely requires an integrated system where engineering controls (like fume hoods) are the first line of defense, supplemented by a robust PPE ensemble.
Essential Engineering Control: The Fume Hood
The single most critical piece of safety equipment is a certified chemical fume hood.[8] Its primary function is to capture and exhaust vapors, providing a contained workspace that protects you from respiratory exposure. All handling of this compound, including opening containers, transfers, and conducting reactions, must be performed within a functioning fume hood.
Mandatory PPE Ensemble
The following PPE is non-negotiable when handling this compound at any stage.
A. Eye and Face Protection:
-
Why: To prevent contact from splashes, which can cause serious eye irritation.[1]
-
What to Use:
-
Minimum: Chemical splash goggles that conform to ANSI Z87.1 standards.
-
Best Practice: For operations with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[9]
-
B. Skin and Body Protection:
-
Why: To prevent direct skin contact, which causes irritation, and to protect against accidental spills.[1][3]
-
What to Use:
-
Gloves: Chemical-resistant gloves are essential. Based on data for the parent compound, pyridine, nitrile or neoprene gloves are recommended.[8] Latex gloves are unsuitable. Always inspect gloves for tears or pinholes before use.[10] For prolonged contact, consider double-gloving.
-
Lab Coat/Apron: A flame-resistant lab coat should be worn and fully buttoned. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory to protect against spills.
-
C. Respiratory Protection:
-
Why: To prevent the inhalation of vapors that cause respiratory irritation.[1][5]
-
What to Use:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.[8][11]
-
Secondary Control (For Spills/Emergencies): If a fume hood is not available or in the event of a large spill, respiratory protection is required. The NIOSH Pocket Guide to Chemical Hazards provides detailed guidance for the parent compound, pyridine, which serves as an authoritative reference.[7][12] For concentrations up to 50 ppm, an air-purifying respirator with organic vapor cartridges is recommended.[7] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[7] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as required by OSHA (29 CFR 1910.134).
-
Operational Plan: From Preparation to Disposal
This section provides the procedural, step-by-step guidance for safe operations.
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow from preparation to post-handling safety procedures.
Spill Response Protocol
Even with meticulous planning, spills can occur. Immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) office.
-
Assess and Secure: If the spill is small and contained within the fume hood, you may proceed with cleanup only if you are trained to do so. Ensure ventilation is running. Remove all ignition sources.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. For larger spills outside a hood, a respirator may be necessary.[13]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1][13]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of PPE: All contaminated PPE and cleanup materials must be disposed of as hazardous waste.
Waste Disposal Plan
Disposal of this compound and associated waste is strictly regulated.
-
Designated Waste Container: All waste—including excess reagent, contaminated absorbent materials, and used PPE—must be collected in a clearly labeled, sealable container designated for hazardous chemical waste.[1][11]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's waste management plan. Incompatible materials can lead to dangerous reactions.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Flammable).
-
Storage: Store the sealed waste container in a well-ventilated, secondary containment area away from ignition sources, pending pickup by trained EH&S personnel.[8][13] Never pour this compound down the drain.[11]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. corporate.dow.com [corporate.dow.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
